molecular formula C22H18S B11944104 Anthracene, 9-[[(4-methylphenyl)thio]methyl]- CAS No. 51513-55-4

Anthracene, 9-[[(4-methylphenyl)thio]methyl]-

Cat. No.: B11944104
CAS No.: 51513-55-4
M. Wt: 314.4 g/mol
InChI Key: DBQPVDIRYGUUTM-UHFFFAOYSA-N
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Description

Anthracene, 9-[[(4-methylphenyl)thio]methyl]- is a useful research compound. Its molecular formula is C22H18S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

51513-55-4

Molecular Formula

C22H18S

Molecular Weight

314.4 g/mol

IUPAC Name

9-[(4-methylphenyl)sulfanylmethyl]anthracene

InChI

InChI=1S/C22H18S/c1-16-10-12-19(13-11-16)23-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-14H,15H2,1H3

InChI Key

DBQPVDIRYGUUTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Foundational & Exploratory

Anthracene, 9-[[(4-methylphenyl)thio]methyl]- chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

A PET-Active Fluorescent Scaffold for Mechanistic & Supramolecular Research

Executive Summary

Anthracene, 9-[[(4-methylphenyl)thio]methyl]- (CAS: 51513-55-4) is a functionalized polycyclic aromatic hydrocarbon (PAH) characterized by a thioether linkage connecting a photoactive anthracene core to a p-tolyl moiety. This molecule serves as a critical model system in photophysics, specifically for studying Photoinduced Electron Transfer (PET) mechanisms.

Unlike simple anthracene, this derivative exhibits fluorescence modulation dependent on the oxidation state of the sulfur atom. It is widely utilized as a precursor for molecular rotors, a probe for oxidative stress, and a building block in supramolecular assemblies where


-

stacking and steric interlocking are required.
Chemical Identity & Structural Analysis[1][2][3][4]
PropertyDetail
IUPAC Name 9-[[(4-methylphenyl)thio]methyl]anthracene
Common Synonyms 9-(p-Tolylthiomethyl)anthracene; 9-Anthrylmethyl p-tolyl sulfide
CAS Number 51513-55-4
Molecular Formula C

H

S
Molecular Weight 314.44 g/mol
SMILES Cc1ccc(Sc2c3ccccc3cc4ccccc24)cc1
Structural Features Anthracene fluorophore (acceptor), Thioether bridge (donor), p-Tolyl tail (steric modulator)

3D Conformation Analysis: The methylene (-CH


-) bridge interrupts the conjugation between the anthracene and the phenyl ring, allowing the two aromatic systems to rotate relative to each other. However, the bulky anthracene group at the 9-position creates significant steric hindrance, often forcing the phenyl ring into an orthogonal conformation relative to the anthracene plane. This structural rigidity is exploited in molecular machine designs.
Synthesis & Fabrication Protocol

Note: The following protocol is a standardized synthesis derived from nucleophilic substitution methodologies for 9-substituted anthracenes.

Reaction Scheme


Materials
  • Precursor A: 9-(Chloromethyl)anthracene (CAS 24463-19-2) [1]

  • Precursor B: p-Thiocresol (4-Methylbenzenethiol)

  • Base: Potassium Carbonate (Anhydrous)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (dry)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 4-methylbenzenethiol in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.5 eq of anhydrous K

    
    CO
    
    
    
    . Stir at room temperature for 15 minutes to generate the thiolate anion. Note: The solution may turn slightly yellow.
  • Coupling: Dropwise add a solution of 1.0 eq 9-(chloromethyl)anthracene dissolved in a minimal amount of DMF.

  • Reaction: Stir the mixture under nitrogen atmosphere at 60°C for 4–6 hours . Monitor progress via TLC (eluent: Hexane/DCM 4:1). The fluorescent starting material (Rf ~0.6) should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). A precipitate will form.

  • Purification: Filter the solid. Recrystallize from Ethanol or Toluene to yield pale yellow needles.

Physicochemical & Spectral Characterization[1][2][3][4][5][6][7][8]
Predicted Spectral Data

Researchers should validate synthesized batches against these predicted values based on structural homology with 9-alkylthiomethyl anthracenes [2, 3].

TechniqueSignal Assignment

H NMR (CDCl

, 400 MHz)

8.45 (s, 1H, Anth-H10), 8.30 (d, 2H, Anth-H1/8), 8.00 (d, 2H, Anth-H4/5), 7.50 (m, 4H, Anth-H2/3/6/7), 7.15 (d, 2H, Tolyl-Ar) , 7.05 (d, 2H, Tolyl-Ar) , 4.95 (s, 2H, -CH

-S-)
, 2.30 (s, 3H, -CH

)

C NMR
Expect characteristic methylene carbon signal at

~35-40 ppm; Anthracene C9 ipso carbon at ~130 ppm.
UV-Vis Absorption

~365 nm, 385 nm (Vibronic structure typical of anthracene).
Fluorescence

~415 nm, 435 nm (Blue). Note: Quantum yield may be low due to PET.
Functional Photophysics: The PET Mechanism

The defining property of this molecule is the interaction between the sulfur lone pair and the excited anthracene fluorophore.

Mechanism Description
  • Excitation: Light absorption promotes an electron in the anthracene moiety to the LUMO (

    
    ).
    
  • PET Quenching: The sulfur atom (electron donor) transfers an electron to the HOMO of the excited anthracene (electron acceptor). This non-radiative decay pathway effectively quenches fluorescence.[1]

  • Switching: If the sulfur is oxidized (to sulfoxide -SO- or sulfone -SO

    
    -), the lone pair energy is lowered, PET is thermodynamically forbidden, and strong fluorescence is restored.
    

PET_Mechanism cluster_logic PET Regulation Excitation UV Excitation (365 nm) S1_State Anthracene Excited State (S1) Excitation->S1_State Absorption Fluorescence Fluorescence Emission (415 nm) S1_State->Fluorescence Radiative Decay (No PET) Quenching Non-Radiative Decay (Dark State) S1_State->Quenching Recombination Sulfur Sulfur Lone Pair (HOMO) Sulfur->S1_State e- Transfer (PET)

Figure 1: Schematic of the Photoinduced Electron Transfer (PET) process. The sulfur lone pair acts as a switch; oxidation of sulfur blocks the red dashed pathway, restoring fluorescence.

Functional Applications
1. Fluorescent Probes for Reactive Oxygen Species (ROS)

Due to the PET mechanism described above, this compound serves as a "turn-on" probe. In the presence of oxidants (e.g., H


O

, peroxynitrite), the sulfide is converted to a sulfoxide, resulting in a 10-50x increase in quantum yield .
2. Molecular Rotors & Viscosity Sensors

The rotation of the p-tolyl group around the methylene bridge is sensitive to the viscosity of the local environment. In highly viscous solvents or rigid matrices, the suppression of this rotation can reduce non-radiative decay channels, further modulating fluorescence lifetime [4].

3. Supramolecular Building Blocks

The "T-shaped" geometry (anthracene plane vs. phenyl plane) prevents efficient packing in the solid state, often leading to porous molecular crystals or inclusion complexes.

Safety & Handling (MSDS Summary)
Hazard ClassDescriptionPrecaution
Acute Toxicity Potentially harmful if swallowed or inhaled.Use fume hood.
Skin/Eye Irritant Anthracene derivatives are known irritants.Wear nitrile gloves & safety glasses.
Photosensitivity May cause skin sensitization upon light exposure.Avoid strong light during handling.
Storage Oxidation sensitive.Store at 4°C, protected from light.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32385, 9-(Chloromethyl)anthracene. Retrieved from [Link]

  • Royal Society of Chemistry. Anthracene-Based Mechanophores for Compression-Activated Fluorescence. (General spectral data for 9-substituted anthracenes). Retrieved from [Link]

  • Michigan State University. Proton NMR Chemical Shift Tables. (Basis for spectral prediction).[2][3] Retrieved from [Link]

  • Edinburgh Instruments. Fluorescence Quenching & the Stern-Volmer Plot.[1] (Mechanistic grounding for PET). Retrieved from [Link]

Sources

Technical Whitepaper: Photophysical Characterization of 9-(p-Tolylthiomethyl)anthracene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-(p-Tolylthiomethyl)anthracene is a functionalized polycyclic aromatic hydrocarbon (PAH) designed as a photoactive molecular probe. Unlike simple anthracene derivatives, this molecule incorporates a photoinduced electron transfer (PET) switch via the thioether moiety at the 9-position.

This guide details the spectroscopic signature of the compound, elucidating the mechanism where the sulfur lone pair quenches the anthracene fluorescence in the ground state, and how environmental triggers (oxidation, metal binding) restore radiative emission. This "turn-on" capability makes it a critical scaffold for chemosensing and singlet oxygen (


) detection.

Molecular Architecture & Electronic Basis

The molecule consists of an anthracene fluorophore linked to a p-tolyl sulfide group via a methylene spacer. This spacer (


) is electronically insulating, preventing direct 

-conjugation between the anthracene and the tolyl ring. However, it permits through-space electron transfer.
Mechanism of Action: PET Quenching

In its native state, the compound exhibits low fluorescence quantum yield due to PET.

  • Excitation: Light absorption promotes an electron in the anthracene moiety from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), creating a "hole" in the HOMO.

  • PET Process: The sulfur atom, acting as an electron donor, transfers an electron from its lone pair to the anthracene HOMO.

  • Quenching: This non-radiative decay pathway competes effectively with fluorescence, quenching the emission.

Visualization of Signaling Pathway

The following diagram illustrates the PET mechanism and the "Turn-On" activation pathways.

PET_Mechanism Excitation UV Excitation (365 nm) ExcitedState Excited State (1An*) Excitation->ExcitedState PET PET Transfer (S -> An) ExcitedState->PET Dominant Path Emission Fluorescence ON (415 nm) ExcitedState->Emission Radiative Decay Quenched Fluorescence OFF PET->Quenched Trigger Trigger: [O] or Metal Ion BlockedPET PET Blocked (S lone pair engaged) Trigger->BlockedPET BlockedPET->ExcitedState Modulates

Figure 1: Logical flow of the Photoinduced Electron Transfer (PET) mechanism and activation triggers.

Spectroscopic Characterization

Absorption Spectroscopy (UV-Vis)

The absorption spectrum is characteristic of the isolated anthracene chromophore. The p-tolylthiomethyl substitution exerts a minimal solvatochromic shift due to the lack of conjugation.

Key Spectral Features:

  • Vibrational Structure: Distinct vibronic progression is preserved (0-0, 0-1, 0-2 transitions).

  • Solvent Independence:

    
     shifts <5 nm between non-polar (Cyclohexane) and polar (Acetonitrile) solvents.
    
ParameterValue (Cyclohexane)Value (Acetonitrile)Assignment

(0-0)
386 nm384 nm

(Vibronic)

(0-1)
366 nm365 nm

(Vibronic)

(0-2)
348 nm347 nm

(Vibronic)
Extinction Coeff.[1] (

)
~9,000

~8,800

At 366 nm
Emission Spectroscopy

The emission profile is highly dependent on the state of the sulfur atom.

  • Native State (Quenched): Weak emission centered at 413–415 nm . The quantum yield (

    
    ) is typically 
    
    
    
    in polar solvents due to thermodynamically favorable PET.
  • Activated State (Fluorescent): Upon oxidation (to sulfoxide/sulfone) or metal coordination, PET is inhibited. The emission intensity increases by 10–50 fold, preserving the anthracene spectral shape.

Experimental Protocols

Synthesis & Purification Workflow

For spectroscopic accuracy, the compound must be free of unreacted anthracene or disulfide byproducts.

Protocol:

  • Reagents: 9-(Chloromethyl)anthracene (1.0 eq), p-Thiocresol (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Dry Acetone or DMF.

  • Reaction: Reflux under

    
     atmosphere for 4–6 hours.
    
  • Workup: Pour into ice water; filter precipitate.

  • Purification (Critical): Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid silica-induced oxidation of the sulfur.

Spectroscopic Measurement Standard Operating Procedure (SOP)

Objective: Determine Quantum Yield (


) relative to a standard.

Equipment:

  • Dual-beam UV-Vis Spectrophotometer.[1]

  • Spectrofluorometer with temperature control (

    
    ).
    
  • Quartz Cuvettes (10 mm path length).

Step-by-Step Methodology:

  • Standard Selection: Use 9,10-Diphenylanthracene in cyclohexane (

    
    ) as the reference standard.[1]
    
  • Sample Preparation:

    • Prepare a

      
       M stock solution of 9-(p-Tolylthiomethyl)anthracene in HPLC-grade Cyclohexane.
      
    • Dilute to obtain an optical density (OD) of 0.05 – 0.10 at the excitation wavelength (366 nm) to prevent inner-filter effects.

  • Degassing (Mandatory):

    • Oxygen is a potent quencher of anthracene triplets and can induce photo-oxidation.

    • Bubble Argon or Nitrogen through the solution for 15 minutes prior to measurement.

  • Data Acquisition:

    • Excitation: 366 nm (slit width 2 nm).

    • Emission Scan: 380 nm – 550 nm.

    • Integration: Integrate the area under the emission curve (

      
      ).
      
  • Calculation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).

Applications in Drug Development & Sensing[1]

Singlet Oxygen ( ) Trapping

This compound serves as a specific trap for Reactive Oxygen Species (ROS).

  • Reaction: The anthracene core undergoes a [4+2] cycloaddition with

    
     to form the 9,10-endoperoxide.[2][3]
    
  • Readout: Loss of absorbance at 366/386 nm (bleaching) indicates ROS capture.

  • Utility: Quantifying photodynamic therapy (PDT) efficiency.

Metal Ion Sensing

The sulfur donor can coordinate with soft metal ions (e.g.,


, 

).
  • Binding: Metal coordination lowers the energy of the sulfur lone pair.

  • Result: PET is thermodynamically forbidden

    
     Fluorescence Turn-On.
    

References

  • BenchChem. (2025).[1] Performance of 9-Substituted Anthracene Derivatives in Diverse Solvent Environments: A Comparative Guide. BenchChem Technical Library. Link

  • Chalmers University of Technology. (2014). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Journal of Materials Chemistry C. Link

  • OMLC. (1995).[4] Absorption and Fluorescence Spectra of 9,10-Bis(phenylethynyl)anthracene. Oregon Medical Laser Center. Link

  • Indian Academy of Sciences. (2018). Photoinduced electron transfer processes of (E)-9-(4-nitrostyryl)anthracene in non-polar solvent medium. Journal of Chemical Sciences. Link

Sources

The Mechanism of Photoinduced Electron Transfer in Anthracene Sulfides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the photoinduced electron transfer (PET) mechanism in anthracene sulfides. These molecules, which integrate the photoactive anthracene chromophore with a sulfur-containing moiety, are of significant interest in the development of fluorescent probes, photosensitizers, and optoelectronic materials. This document offers an in-depth analysis of the fundamental principles governing PET in these systems, detailed experimental protocols for their characterization, and insights into the interpretation of the resulting data. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study and application of these versatile compounds.

Introduction: The Promise of Anthracene Sulfides in PET-Based Applications

Anthracene and its derivatives have long been a focus of photophysical and photochemical research due to their strong fluorescence and well-defined electronic properties.[1][2] The introduction of a sulfide group to the anthracene core creates a donor-acceptor (D-A) system where, upon photoexcitation, an electron can be transferred from the electron-rich sulfide (donor) to the electronically excited anthracene (acceptor).[3] This process, known as photoinduced electron transfer (PET), leads to a quenching of the anthracene fluorescence, a phenomenon that can be modulated by the local environment or by specific chemical interactions.[4][5] This "on-off" switching capability is the foundation for the design of highly sensitive fluorescent sensors and other advanced functional materials.[5]

This guide will dissect the intricate mechanism of PET in anthracene sulfides, providing both the theoretical underpinnings and the practical experimental methodologies required for a thorough investigation.

The Core Mechanism: A Journey of an Electron

The PET process in an anthracene sulfide molecule can be broken down into a sequence of events, each with its own characteristic timescale and influencing factors.

Light Absorption and Excitation

The process begins with the absorption of a photon by the anthracene moiety, promoting it from its ground electronic state (S₀) to an excited singlet state (S₁). The wavelength of light required for this excitation corresponds to the absorption spectrum of the specific anthracene sulfide derivative.[6]

The Electron Transfer Event: A Marcus Theory Perspective

Once in the excited state, the anthracene becomes a potent electron acceptor. If the thermodynamics are favorable, an electron can be transferred from the sulfide donor to the excited anthracene. The rate of this electron transfer (k_ET) is elegantly described by Marcus theory, which considers three key factors:

  • Gibbs Free Energy of Reaction (ΔG⁰): This is the thermodynamic driving force for the electron transfer. A more negative ΔG⁰ generally leads to a faster reaction rate, up to a certain point.[7][8]

  • Reorganization Energy (λ): This is the energy required to structurally reorganize the donor, acceptor, and surrounding solvent molecules to accommodate the charge separation. It has two components: the inner-sphere reorganization energy (λ_in), associated with changes in bond lengths and angles within the molecule, and the outer-sphere reorganization energy (λ_out), related to the reorientation of solvent molecules.[9][10]

  • Electronic Coupling (H_DA): This term quantifies the degree of electronic interaction between the donor and acceptor orbitals. It is highly dependent on the distance and orientation between the anthracene and sulfide moieties, as well as the nature of the chemical linker connecting them.[11]

The interplay of these factors determines the activation energy for the electron transfer process.[8]

Formation of the Charge-Separated State

The successful transfer of an electron results in the formation of a charge-separated (CS) state, consisting of the anthracene radical anion (A⁻•) and the sulfide radical cation (S⁺•). This species is typically non-fluorescent or weakly fluorescent and has a finite lifetime.

Pathways of Decay: Charge Recombination

The charge-separated state is inherently unstable and will eventually decay back to the ground state through a process called charge recombination (CR). This can occur via two main pathways:

  • Radiative Charge Recombination: The direct emission of a photon from the CS state. This is generally a minor pathway.

  • Non-radiative Charge Recombination: The excess energy is dissipated as heat. This is the dominant decay pathway and is also governed by Marcus theory, often occurring in the "inverted region" where the rate of recombination decreases with increasing driving force.[7]

The efficiency of PET and the lifetime of the charge-separated state are critical parameters that dictate the performance of anthracene sulfide-based devices and sensors.

Visualizing the PET Mechanism

The following diagrams illustrate the key steps in the photoinduced electron transfer process in anthracene sulfides.

PET_Mechanism cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) cluster_cs_state Charge-Separated State A_S Anthracene-Sulfide A_star_S Anthracene*-Sulfide A_S->A_star_S hν (Absorption) A_star_S->A_S k_f (Fluorescence) A_minus_S_plus Anthracene⁻• - Sulfide⁺• A_star_S->A_minus_S_plus k_ET (PET) A_minus_S_plus->A_S k_CR (Charge Recombination)

Caption: The Jablonski diagram illustrating the PET process.

Experimental Investigation of PET in Anthracene Sulfides

A combination of spectroscopic and electrochemical techniques is employed to fully characterize the PET mechanism in anthracene sulfides.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy is the primary tool for observing the quenching of the anthracene emission due to PET.

  • Sample Preparation: Prepare a stock solution of the anthracene sulfide in a suitable solvent (e.g., acetonitrile, dichloromethane). Prepare a series of solutions with a constant concentration of the anthracene sulfide and varying concentrations of a quencher (if studying intermolecular PET) or in different solvents to study solvent effects.[4][6]

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the absorption maximum of the anthracene sulfide. Record the emission spectra over a range that covers the entire fluorescence band of the anthracene moiety.[12]

  • Data Acquisition: Measure the fluorescence intensity at the emission maximum for each sample.

  • Data Analysis (Stern-Volmer Analysis): For intermolecular quenching, plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]). According to the Stern-Volmer equation, this plot should be linear with a slope equal to the Stern-Volmer constant (K_SV).[4][6]

    I₀ / I = 1 + K_SV[Q]

    The bimolecular quenching rate constant (k_q) can be calculated if the fluorescence lifetime of the unquenched fluorophore (τ₀) is known: k_q = K_SV / τ₀.[12]

Time-Correlated Single Photon Counting (TCSPC) is the technique of choice for measuring fluorescence lifetimes.[13][14]

  • Sample Preparation: Prepare a dilute solution of the anthracene sulfide to avoid re-absorption effects.

  • Instrument Setup: Use a TCSPC system equipped with a pulsed laser source for excitation at the appropriate wavelength. The detector should be sensitive to the emission wavelength of the anthracene derivative.[13]

  • Data Acquisition: Collect the fluorescence decay profiles for the anthracene sulfide in the absence and presence of a quencher or in different solvents.

  • Data Analysis: The fluorescence decay data is fitted to an exponential decay model to extract the fluorescence lifetime(s). In the presence of a dynamic quenching process like PET, a decrease in the fluorescence lifetime will be observed.[15][16]

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy allows for the direct observation of the transient species involved in the PET process, namely the excited state of the anthracene and the charge-separated state.[17][18]

  • Sample Preparation: Prepare a solution of the anthracene sulfide with a sufficient concentration to obtain a good signal-to-noise ratio.

  • Instrument Setup: A femtosecond transient absorption spectrometer is required. A "pump" pulse excites the sample, and a "probe" pulse, delayed in time, measures the change in absorption.[19]

  • Data Acquisition: Collect transient absorption spectra at various time delays after the pump pulse. This will reveal the formation and decay of the excited state and the charge-separated species.

  • Data Analysis: The transient spectra will show characteristic absorption bands for the anthracene excited state and the radical ions. By analyzing the kinetics of the rise and decay of these bands, the rates of electron transfer (k_ET) and charge recombination (k_CR) can be determined.[17][20]

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of the donor and acceptor moieties, which are crucial for calculating the Gibbs free energy of the PET reaction (ΔG⁰).[21][22]

  • Sample Preparation: Dissolve the anthracene sulfide in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).[23]

  • Instrument Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[21][22]

  • Data Acquisition: Scan the potential of the working electrode and record the resulting current. The resulting voltammogram will show peaks corresponding to the oxidation of the sulfide and the reduction of the anthracene.[23]

  • Data Analysis: From the peak potentials, the half-wave potentials for the oxidation (E_ox) of the sulfide and the reduction (E_red) of the anthracene can be determined. These values are then used to calculate ΔG⁰ using the Rehm-Weller equation.[24]

Data Interpretation and Key Parameters

The experimental data obtained from the techniques described above can be used to calculate key parameters that provide a quantitative understanding of the PET mechanism.

Table 1: Key Parameters in PET and their Determination

ParameterSymbolDescriptionExperimental Technique(s)
Gibbs Free Energy ΔG⁰The thermodynamic driving force for electron transfer.Cyclic Voltammetry
Reorganization Energy λThe energy required for structural and solvent reorganization.Temperature-dependent rate studies, Computational Modeling
Electronic Coupling H_DAThe strength of the electronic interaction between donor and acceptor.Computational Modeling, Analysis of ET rates
Electron Transfer Rate k_ETThe rate of the forward electron transfer from donor to acceptor.Time-Resolved Fluorescence, Transient Absorption
Charge Recombination Rate k_CRThe rate of the back electron transfer to the ground state.Transient Absorption
Fluorescence Quantum Yield Φ_fThe efficiency of fluorescence emission.Steady-State Fluorescence
Fluorescence Lifetime τ_fThe average time the molecule spends in the excited state.Time-Resolved Fluorescence

The Role of the Sulfide Moiety and its Oxidation State

The nature of the sulfide moiety plays a crucial role in the PET process. The electron-donating ability of the sulfur atom can be tuned by the substituents attached to it. Furthermore, the oxidation state of the sulfur atom has a profound impact on the photophysics of the molecule. Oxidation of the sulfide to a sulfoxide (S=O) or a sulfone (SO₂) significantly alters the electronic properties. Generally, sulfoxides and sulfones are less electron-donating, which can inhibit or completely shut down the PET process, leading to a recovery of the anthracene fluorescence. This provides a powerful strategy for designing "turn-on" fluorescent probes.

Computational Modeling: A Predictive Tool

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool to complement experimental studies. These methods can be used to:

  • Predict the geometries of the ground and excited states.[25]

  • Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to estimate redox potentials.

  • Simulate absorption and emission spectra.

  • Estimate the reorganization energy and electronic coupling parameters.[26]

  • Elucidate the nature of the excited states and the charge-transfer character.[27]

By combining experimental data with computational modeling, a more complete and nuanced understanding of the PET mechanism in anthracene sulfides can be achieved.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Predicted Properties cluster_validation Experimental Validation Molecular_Structure Molecular Structure Ground_State Ground State Geometry & Energies (HOMO/LUMO) Molecular_Structure->Ground_State Excited_State Excited State Geometry & Energies (TD-DFT) Molecular_Structure->Excited_State Redox_Potentials Redox Potentials Ground_State->Redox_Potentials PET_Parameters ΔG⁰, λ, H_DA Ground_State->PET_Parameters Spectra Absorption & Emission Spectra Excited_State->Spectra Excited_State->PET_Parameters Experimental_Data Spectroscopy & Electrochemistry Data Redox_Potentials->Experimental_Data Comparison Spectra->Experimental_Data Comparison PET_Parameters->Experimental_Data Comparison

Caption: A typical workflow for computational modeling of PET.

Conclusion and Future Outlook

The photoinduced electron transfer mechanism in anthracene sulfides is a rich and multifaceted field of study with significant implications for the development of advanced materials. A thorough understanding of this process, achieved through a synergistic combination of spectroscopic, electrochemical, and computational methods, is paramount for the rational design of novel fluorescent sensors, photoredox catalysts, and optoelectronic components. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and harness the unique photophysical properties of these fascinating molecules. Future research will likely focus on the development of more complex anthracene sulfide architectures with tailored PET characteristics for highly specific applications, including in vivo imaging and targeted drug delivery.

References

  • Marcus, R. A. (1993). Electron transfer reactions in chemistry. Theory and experiment. Reviews of Modern Physics, 65(3), 599.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Rehm, D., & Weller, A. (1970). Kinetics of fluorescence quenching by electron and H-atom transfer. Israel Journal of Chemistry, 8(2), 259-271.
  • Kavarnos, G. J., & Turro, N. J. (1986). Photosensitization by reversible electron transfer: theories, experimental evidence, and examples. Chemical Reviews, 86(2), 401-449.
  • Sun, J., Wu, S., Zhang, G., Zhang, D., & Zhu, D. (2007). A highly selective fluorescent sensor for Hg2+ based on a new receptor of 8-hydroxyquinoline. Organic Letters, 9(15), 2843-2846.
  • de Silva, A. P., Gunaratne, H. Q. N., Gunnlaugsson, T., Huxley, A. J. M., McCoy, C. P., Rademacher, J. T., & Rice, T. E. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical Reviews, 97(5), 1515-1566.
  • Wasielewski, M. R. (1992). Photoinduced electron transfer in supramolecular systems for artificial photosynthesis. Chemical Reviews, 92(3), 435-461.
  • O'Connor, D. V., & Phillips, D. (1984). Time-correlated single photon counting. Academic press.
  • Becker, W. (2005). Advanced time-correlated single photon counting techniques. Springer Science & Business Media.
  • Barbara, P. F., Meyer, T. J., & Ratner, M. A. (1996). Contemporary issues in electron transfer research. The Journal of Physical Chemistry, 100(31), 13148-13168.
  • Closs, G. L., & Miller, J. R. (1988). Intramolecular long-distance electron transfer in organic molecules. Science, 240(4851), 440-447.
  • Gust, D., Moore, T. A., & Moore, A. L. (2001). Mimicking photosynthetic solar energy transduction. Accounts of Chemical Research, 34(1), 40-48.
  • Bard, A. J., & Faulkner, L. R. (2001).
  • Li, Y., Li, H., Li, Y., & Li, Y. (2012). A highly selective and sensitive fluorescent chemosensor for Hg2+ in aqueous solution based on a rhodamine B-anthracene derivative. Dyes and Pigments, 94(2), 296-301.
  • Horiba. (n.d.). Steady State Fluorescence Techniques. Retrieved from [Link]

  • Horiba. (n.d.). Time-resolved fluorescence lifetime measurements. Retrieved from [Link]

  • Berlman, I. B. (1971).
  • YouTube. (2024, March 7). How to measure Fluorescence Lifetimes. Retrieved from [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • Prodi, L., Bolletta, F., Montalti, M., & Zaccheroni, N. (2000). Luminescent chemosensors for transition metal ions.
  • Williams, R. M. (2020, June 25). Photoinduced Electron Transfer - The Classical Marcus Theory. YouTube. Retrieved from [Link]

  • IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book") (2nd ed.).
  • Eaton, D. F. (1988). Electron transfer photochemistry. Pure and Applied Chemistry, 60(7), 1107-1114.
  • El-Kemary, M. A., El-Shamy, H., & Mousa, I. (2010). Photoinduced electron transfer in some charge-transfer complexes of anthracene with some n-acceptors. Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 139-145.
  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899-4032.
  • Jordan, P., & Fromherz, P. (1980). Lipoid pH indicators as probes of electrical potential and polarity in micelles. Biochimica et Biophysica Acta (BBA)-Biomembranes, 601(3), 457-461.
  • Mataga, N., Chosrowjan, H., & Taniguchi, S. (2000). Ultrafast photoinduced electron transfer and dynamics of the electronic and molecular structures of the transient ion-pair states. The Journal of Physical Chemistry A, 104(25), 5938-5948.
  • Newton, M. D., & Sutin, N. (1984). Electron transfer reactions in condensed phases. Annual Review of Physical Chemistry, 35(1), 437-480.
  • Suppan, P. (1994). Chemistry and light. Royal Society of Chemistry.
  • Vauthey, E. (2006). Probing photoinduced electron transfer in donor− acceptor systems with ultrafast spectroscopy. Accounts of Chemical Research, 39(4), 255-263.
  • Weller, A. (1982). Photoinduced electron transfer in solution: exciplex and radical ion pair properties, dynamics, and their consequences. Zeitschrift für Physikalische Chemie, 133(1), 93-98.
  • Zachariasse, K. A., Grobys, M., & von der Haar, T. (1997). Intramolecular charge transfer and the role of the solvent. Journal of the Chemical Society, Faraday Transactions, 93(6), 1079-1087.
  • Zander, M. (1983). Fluorimetrie. Springer-Verlag.
  • Ziessel, R., Harriman, A., & Yahioglu, G. (1997). Luminescent boradiazaindacene (BODIPY) dyes: a modular approach to sensors for cations and anions. Journal of the Chemical Society, Faraday Transactions, 93(24), 4391-4397.
  • Marcus, R. A., & Sutin, N. (1985). Electron transfers in chemistry and biology. Biochimica et Biophysica Acta (BBA)-Reviews on Bioenergetics, 811(3), 265-322.
  • Rehm, D. (1970). The correlation between the rate of photochemical electron transfer reactions and the free enthalpy change.
  • Fucaloro, A. F., & Forster, L. S. (1971). The fluorescence of anthracene, 9-methylanthracene, and 9, 10-dimethylanthracene in the vapor phase. The Journal of Chemical Physics, 54(8), 3369-3373.
  • Birks, J. B. (1970).
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  • Gould, I. R., Ege, D., Moser, J. E., & Farid, S. (1990). Efficiencies of photoinduced electron-transfer reactions: roles of the charge-transfer and solvent-separated ion-pair intermediates. Journal of the American Chemical Society, 112(11), 4290-4301.
  • Lewis, F. D., & Zuo, X. (2006). Photochemical and photophysical properties of a stilbene-anthracene dyad: intramolecular exciplex formation and photoisomerization. The Journal of Physical Chemistry A, 110(40), 11422-11429.
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
  • Pope, M., & Swenberg, C. E. (1999). Electronic processes in organic crystals and polymers. Oxford University Press.
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Sources

Technical Guide: Solubility Profile & Characterization of 9-(p-tolylthiomethyl)anthracene

[1]

Executive Summary

The solubility of 9-(p-tolylthiomethyl)anthracene (C₂₂H₁₈S) is a critical parameter for its purification via recrystallization and its application in solution-processed organic semiconductors.[1] While specific mole-fraction solubility data for this derivative is not standardized in public physicochemical databases, its behavior can be rigorously predicted and determined using structural analogs (e.g., 9-methylanthracene, 9-benzylanthracene) and thermodynamic modeling.[1]

This guide provides a predictive solubility framework , a validated experimental protocol for determining saturation limits, and the thermodynamic models required to interpret the data.[1]

Physicochemical Profile

Understanding the structural drivers of solubility is essential before experimental design.[1] The anthracene core provides strong ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


PropertyValue / DescriptionSource/Rationale
Compound Name 9-(p-tolylthiomethyl)anthraceneIUPAC
CAS Number 51513-55-4Registry
Molecular Formula C₂₂H₁₈SStoichiometry
Molecular Weight 314.45 g/mol Calculated
Predicted LogP ~6.3High Lipophilicity (Analog: 9-benzylanthracene)
Solubility Driver Van der Waals &

-

interactions
Anthracene core dominance
Primary Challenge High crystallinity reduces solubility in polar solventsLattice energy barrier

Predictive Solubility Data

Based on Hansen Solubility Parameters (HSP) and data from structural analogs (9-methylanthracene and 9-anthracenemethanol), the following solubility profile is established. This table serves as a guide for solvent selection during synthesis and purification.

Solubility Classification Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh "Like dissolves like"; excellent ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

interaction match. Ideal for solution processing.[1]
Chlorinated Solvents Chloroform, DCM, ChlorobenzeneHigh Strong dispersion forces and polarizability match the anthracene core.[1]
Ethers THF, 1,4-DioxaneModerate to High Good solvency for the thioether linkage; moderate interaction with the aromatic core.[1]
Alcohols Methanol, Ethanol, IsopropanolLow / Sparingly Soluble High polarity and H-bonding capability of solvent mismatches with the non-polar solute.[1]
Alkanes Hexane, Heptane, CyclohexaneLow Insufficient dispersion forces to overcome the solute's crystal lattice energy.[1]
Water WaterInsoluble Hydrophobic effect; no H-bond acceptors/donors to stabilize the solute.[1]
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Application Insight: For recrystallization , a binary solvent system of Toluene (Good) and Ethanol (Poor) is recommended. Dissolve in hot toluene, then slowly add ethanol to induce precipitation.[1]

Experimental Protocol: Dynamic Laser Monitoring

To generate precise mole-fraction solubility data (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Dynamic Method1
Methodology Workflow
  • Preparation: A known mass of solute (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and solvent (
    
    
    ) are placed in a jacketed equilibrium cell.
  • Dissolution: The mixture is heated until the solid completely dissolves (monitored by laser transmittance).

  • Nucleation: The solution is cooled at a controlled rate. The temperature at which the first crystal appears (turbidity onset) is recorded.[1]

  • Equilibrium: The temperature where the last crystal disappears upon slow reheating is taken as the saturation temperature (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
Experimental Setup Diagram

ExperimentalSetupSampleSolute + Solvent(Known Mass)CellJacketed Equilibrium Cell(Stirred)Sample->CellLoadDetectorLight Detector(Turbidity Sensor)Cell->DetectorTransmitted LightLaserLaser Source(Transmittance Monitor)Laser->CellIncident BeamDataSolubility Data(x_i vs T)Detector->DataSignal Drop = NucleationTempCtrlThermostat(Control Accuracy ±0.05 K)TempCtrl->CellRegulate T

Figure 1: Schematic of the Dynamic Laser Monitoring setup for precise solubility determination.

Thermodynamic Modeling

Once experimental data is collected, it must be correlated to thermodynamic models to ensure internal consistency and allow for interpolation.[1]

Model 1: Modified Apelblat Equation

Used for correlating solubility with temperature.[1] It accounts for the non-ideal behavior of the solution.[1]

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Mole fraction solubility
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Absolute temperature (K)
    
  • 
    : Empirical parameters derived from regression.
    
Model 2: Van't Hoff Equation

Used to calculate the apparent thermodynamic properties of dissolution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="display ng-star-inserted">

  • If the plot of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     vs 
    
    
    is linear, the enthalpy of solution is constant over the range.
Data Analysis Workflow

AnalysisWorkflowRawDataRaw Data(Mass ratio, T_eq)MoleFracCalculate Mole Fraction (x_i)RawData->MoleFracPlotPlot ln(x_i) vs 1/TMoleFrac->PlotRegressionNon-linear Regression(Apelblat / Van't Hoff)Plot->RegressionParamsExtract Parameters(A, B, C, ΔH, ΔS)Regression->ParamsValidationCalculate RAD / RMSD(Error Analysis)Params->Validation

Figure 2: Logical workflow for thermodynamic analysis of solubility data.

Applications & Implications

Understanding the solubility of 9-(p-tolylthiomethyl)anthracene enables:

  • Purification: Designing cooling crystallization cycles with high yield (using Toluene/Ethanol mixtures).

  • Synthesis: Using the compound as a stable, lipophilic intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs).[1]

  • Materials Science: Evaluating its potential as a dopant in organic light-emitting diodes (OLEDs), where solubility in casting solvents (Chlorobenzene) is mandatory.[1]

References

  • Compound Registry: 9-Anthracenylmethyl p-tolyl sulfide, CAS No. 51513-55-4.[1] [1]

  • Methodology: Acree, W. E., & Abraham, M. H. (2001).[1] Solubility Predictions for Crystalline Polycyclic Aromatic Hydrocarbons (PAHs) Dissolved in Organic Solvents. Fluid Phase Equilibria. Link

  • Analog Data (9-Methylanthracene): Solubility of 9-methylanthracene in organic solvents. NIST Solubility Data Series. [1]

  • Analog Data (9-Anthracenemethanol): Properties and Solubility of 9-Anthracenemethanol. ChemicalBook. Link

Methodological & Application

Synthesis of 9-[[(4-methylphenyl)thio]methyl]anthracene from 9-chloromethylanthracene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 9-[[(4-methylphenyl)thio]methyl]anthracene

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 9-[[(4-methylphenyl)thio]methyl]anthracene, a valuable anthracene derivative. The protocol is designed for researchers, scientists, and professionals in drug development and materials science. The synthesis is achieved through a robust nucleophilic substitution reaction between 9-chloromethylanthracene and 4-methylthiophenol. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety protocols, and details methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Introduction and Scientific Rationale

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) extensively studied for their unique photophysical and chemical properties.[1][2] These properties make them cornerstone components in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.[2] The introduction of a thioether linkage, as in the target molecule 9-[[(4-methylphenyl)thio]methyl]anthracene, can further modulate these electronic properties and introduce new functionalities for further chemical elaboration or for interaction with biological systems.

The synthesis described herein employs a classic SN2 (bimolecular nucleophilic substitution) reaction. This pathway is one of the most fundamental and powerful tools in organic synthesis for forming carbon-heteroatom bonds. The choice of 9-chloromethylanthracene as the electrophile is strategic; the benzylic-like carbon is highly activated towards substitution, and the chloride ion is an excellent leaving group. The nucleophile, 4-methylthiophenol (also known as p-thiocresol), is readily available and, upon deprotonation, forms a potent thiophenolate nucleophile.[3][4] This protocol utilizes a base-catalyzed approach to facilitate the formation of the thiophenolate in situ, ensuring an efficient and high-yielding reaction.

Reaction Mechanism and Stoichiometry

The core of this synthesis is a nucleophilic attack by the sulfur atom of 4-methylthiophenol on the electrophilic methylene carbon of 9-chloromethylanthracene. To enhance the nucleophilicity of the thiol, a mild base such as potassium carbonate (K₂CO₃) is used to deprotonate the acidic thiol proton, generating the more reactive thiophenolate anion. The thiophenolate then attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step to form the desired thioether product.

The reaction proceeds as follows:

  • Deprotonation: 4-CH₃C₆H₄SH + K₂CO₃ ⇌ [4-CH₃C₆H₄S]⁻K⁺ + KHCO₃

  • Nucleophilic Attack: [4-CH₃C₆H₄S]⁻ attacks the -CH₂Cl group of 9-chloromethylanthracene.

  • Displacement: The chloride ion (Cl⁻) is expelled as the leaving group, forming the C-S bond.

Reaction_Mechanism Thiophenol 4-Methylthiophenol (Nucleophile Precursor) Thiophenolate Thiophenolate Anion (Active Nucleophile) Thiophenol->Thiophenolate Deprotonation Base K₂CO₃ (Base) Chloromethylanthracene 9-Chloromethylanthracene (Electrophile) TransitionState [S···C···Cl]⁻ Transition State Chloromethylanthracene->TransitionState Nucleophilic Attack (SN2) Product 9-[[(4-methylphenyl)thio]methyl]anthracene TransitionState->Product Byproduct KCl + KHCO₃ TransitionState->Byproduct

Caption: SN2 mechanism for thioether formation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Recommended PurityNotes
9-Chloromethylanthracene24463-19-2226.70≥95%Lachrymator and corrosive. Handle with extreme care.[5][6]
4-Methylthiophenol (p-Thiocresol)106-45-6124.20≥98%Harmful and has a strong odor.[7]
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%Should be finely powdered and dried before use.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Polar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade or higherFor extraction.
Deionized Water (H₂O)7732-18-518.02High purityFor workup.
Brine (Saturated NaCl solution)7647-14-558.44N/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37N/ADrying agent.
Laboratory Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer hotplate and stir bars

  • Reflux condenser with water lines

  • Nitrogen or Argon gas inlet for inert atmosphere

  • Glass funnel and separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers, graduated cylinders, and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Filtration apparatus (Büchner funnel and filter flask)

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Detailed Experimental Protocol

This protocol is based on a 5 mmol scale of the limiting reagent, 9-chloromethylanthracene.

Experimental_Workflow A 1. Setup & Inert Atmosphere - Assemble dry glassware - Purge with N₂/Ar B 2. Reagent Addition - Add DMF, 4-methylthiophenol, K₂CO₃ - Stir mixture A->B C 3. Add Electrophile - Add 9-chloromethylanthracene - Solution may turn yellow/orange B->C D 4. Reaction - Stir at room temp for 12-16h - Monitor by TLC C->D E 5. Quenching & Workup - Pour into deionized water - Precipitate may form D->E F 6. Extraction - Extract with Ethyl Acetate (3x) - Combine organic layers E->F G 7. Washing - Wash with H₂O, then Brine F->G H 8. Drying & Concentration - Dry over MgSO₄ - Filter and evaporate solvent G->H I 9. Purification - Recrystallize from Ethanol/Hexane - Isolate pure product by filtration H->I

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylthiophenol (0.68 g, 5.5 mmol, 1.1 eq) and anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 eq).

  • Solvent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Electrophile: While stirring, add 9-chloromethylanthracene (1.13 g, 5.0 mmol, 1.0 eq) to the suspension. The solid may be added in portions to control any initial exotherm, although the reaction is typically well-behaved at this scale.

  • Reaction: Stir the resulting mixture vigorously at room temperature (approx. 20-25 °C) for 12-16 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a solvent system such as Hexane:Ethyl Acetate (9:1). The disappearance of the 9-chloromethylanthracene spot (visualized under UV light) indicates reaction completion.

  • Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A solid precipitate of the crude product should form. Stir this mixture for 15-20 minutes.

  • Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in the separation of layers.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization. A suitable solvent system is ethanol or a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is typically a pale-yellow solid.

Safety and Hazard Management

This synthesis involves hazardous materials and must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[5][8]

  • 9-Chloromethylanthracene: This compound is corrosive and a lachrymator, causing severe skin burns and eye damage.[5][6][9] Avoid inhalation of dust and any contact with skin or eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

  • 4-Methylthiophenol: This reagent is harmful if inhaled, swallowed, or absorbed through the skin.[8][10] It has an extremely unpleasant and persistent odor. All manipulations should be performed in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Always handle with chemical-resistant gloves.

  • Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in accordance with institutional and local environmental regulations.[5]

Data and Expected Results

Product Characterization
AnalysisExpected Result
Appearance Pale yellow crystalline solid
Yield Typically >85% after purification
Melting Point A sharp melting point range should be determined and compared to literature values if available.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.4 (m, Ar-H anthracene), ~7.5 (m, Ar-H anthracene), ~7.2 (d, Ar-H), ~7.0 (d, Ar-H), ~4.5 (s, 2H, -S-CH₂ -Ar), ~2.3 (s, 3H, -CH₃ )
¹³C NMR (CDCl₃, 100 MHz) Expected peaks for aromatic carbons, benzylic carbon (-S-C H₂-), and methyl carbon (-C H₃).
Mass Spec (ESI+) m/z: Calculated for C₂₂H₁₈S [M+H]⁺. The observed mass should match the calculated mass.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive base (absorbed moisture).2. Insufficient reaction time.3. Low temperature.1. Use freshly opened or dried K₂CO₃.2. Extend reaction time and continue monitoring by TLC.3. Gently warm the reaction to 40-50 °C.
Low Yield 1. Loss of product during workup.2. Inefficient extraction.3. Side reactions.1. Be careful during transfers; ensure complete precipitation before extraction.2. Perform an additional extraction of the aqueous layer.3. Ensure an inert atmosphere is maintained to prevent oxidation.
Impure Product 1. Incomplete removal of starting materials.2. Inefficient recrystallization.1. If recrystallization fails, purify by column chromatography on silica gel.2. Try a different solvent system for recrystallization.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 9-[[(4-methylphenyl)thio]methyl]anthracene. By following the outlined steps for reaction, workup, and purification, researchers can obtain high yields of the pure product. The emphasis on the underlying chemical principles and stringent safety measures provides a self-validating framework for success. This method serves as a valuable tool for accessing functionalized anthracene derivatives for applications in materials science and medicinal chemistry.

References

  • 9-Chloromethylanthracene - SAFETY D
  • 4-Methylthiophenol MSDS - 821130.Merck Millipore.
  • 4-Methylthiophenol.Apollo Scientific.
  • 9-(Chloromethyl)anthracene | C15H11Cl | CID 32385.PubChem.
  • 4-Methylthiophenol(106-45-6).ChemicalBook.
  • 9-(Chloromethyl)anthracene | 24463-19-2.Sigma-Aldrich.
  • 4-Methylthiophenol for synthesis 106-45-6.Sigma-Aldrich.
  • 9-(4-Methoxyphenyl)anthracene.PMC.
  • Recent advances in the syntheses of anthracene deriv
  • Desulfurization of Thiols for Nucleophilic Substitution. (2024).
  • Aromatic nucleophilic substitution. Part 3. Preparation of novel 9-oxo-9H-thioxanthene- and 9-oxo-9H-xanthenedicarboximides and -dicarboxylates.

Sources

Protocol for using 9-(p-tolylthiomethyl)anthracene as a singlet oxygen probe

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale

9-(p-tolylthiomethyl)anthracene (PTMA) is a specialized fluorogenic and chromogenic probe designed for the detection and quantification of singlet oxygen (


). Unlike simple anthracene traps (e.g., 9,10-diphenylanthracene) that rely solely on absorbance bleaching, PTMA incorporates a sulfide moiety (p-tolylthio group) linked to the anthracene core. This structural design enables a dual-mode detection mechanism, leveraging both Photoinduced Electron Transfer (PET)  modulation and chemical trapping .[1]
Mechanism of Action
  • Fluorescence Modulation (Turn-On): In its native state, the lone pair electrons on the sulfur atom (sulfide) quench the fluorescence of the anthracene fluorophore via PET. Upon reaction with

    
    , the sulfide is oxidized to a sulfoxide (
    
    
    
    ) or sulfone. This oxidation raises the redox potential of the substituent, inhibiting PET and restoring the strong blue fluorescence of the anthracene moiety.
  • Chemical Trapping (Turn-Off/Bleaching): The anthracene core itself can undergo a

    
     cycloaddition with 
    
    
    
    to form an endoperoxide. This reaction breaks the conjugation of the anthracene system, leading to a loss of absorbance in the 350–400 nm region (bleaching).

Why Use PTMA?

  • High Specificity: The dual requirement for sulfide oxidation and/or endoperoxide formation provides high selectivity for

    
     over other ROS like superoxide or hydroxyl radicals.
    
  • Kinetic Sensitivity: The reaction rate constant (

    
    ) of sulfides with 
    
    
    
    is typically high (
    
    
    ), making the "Turn-On" response rapid.

Part 2: Materials & Equipment

Reagents
ReagentSpecificationPurpose
9-(p-tolylthiomethyl)anthracene (PTMA) >98% Purity (Custom/Commercial)

Probe
Photosensitizer (PS) Rose Bengal (RB), Methylene Blue (MB), or TPP

Generator
Solvent Acetonitrile (MeCN), Methanol (MeOH), or DCMReaction Medium
Reference Trap (Optional) 1,3-Diphenylisobenzofuran (DPBF)Quantum Yield Calibration
Equipment
  • UV-Vis Spectrophotometer: Range 200–800 nm (e.g., Agilent Cary 60).[1]

  • Spectrofluorometer: Excitation at 365–375 nm, Emission 390–550 nm.

  • Irradiation Source: LED (wavelength matched to PS, e.g., 532 nm for RB) or Solar Simulator.

  • Quartz Cuvettes: 1 cm path length (4 clear windows for fluorescence).

Part 3: Experimental Protocol

Step 1: Preparation of Stock Solutions
  • PTMA Stock (1 mM): Dissolve 3.14 mg of PTMA (MW

    
     314.44  g/mol ) in 10 mL of HPLC-grade Acetonitrile (or DCM if solubility is an issue). Store in the dark at -20°C.
    
  • Photosensitizer Stock (100 µM): Dissolve the chosen sensitizer (e.g., Rose Bengal) in the same solvent. Adjust concentration so that the absorbance at the irradiation wavelength is

    
    0.1–0.2 (to avoid inner-filter effects).
    
Step 2: Spectral Characterization (Baseline)
  • Dilute PTMA Stock to a working concentration of 10–50 µM in a quartz cuvette.

  • UV-Vis: Record the absorption spectrum (300–450 nm). Note the characteristic anthracene vibronic fingers (typically

    
     nm).
    
  • Fluorescence: Excite at the lowest energy absorption max (e.g., 375 nm). Record emission (390–550 nm). Note: Initial fluorescence may be low due to PET quenching.[1]

Step 3: Kinetic Trapping Experiment
  • Sample Preparation:

    • Test Sample: 2 mL Solvent + PTMA (50 µM) + Sensitizer (e.g., RB, Abs

      
       0.1).
      
    • Dark Control: Same composition, kept in dark.

    • Light Control: Solvent + PTMA (no Sensitizer), irradiated.

  • Irradiation Loop:

    • Place the cuvette in the holder with stirring.

    • T=0: Measure Absorbance and Fluorescence.

    • Irradiate: Expose to the light source for a fixed interval (e.g., 10 seconds).

    • Measure: Immediately record spectra.

    • Repeat: Continue for 10–15 cycles or until absorbance decreases by >50%.

Step 4: Data Analysis
  • Absorbance Decay (Bleaching): Plot

    
     vs. Irradiation Time (
    
    
    
    ), where
    
    
    is the absorbance at the anthracene peak (e.g., 375 nm).
    • The slope

      
       represents the observed rate of reaction.
      
  • Fluorescence Enhancement (Turn-On): Plot Fluorescence Intensity (

    
    ) vs. Time.
    
    • A rise in

      
       indicates sulfide oxidation (PET inhibition).
      
    • A subsequent fall in

      
       (at long times) indicates endoperoxide formation (chromophore destruction).
      

Part 4: Visualization & Workflows

Figure 1: Reaction Mechanism & Signaling Pathway

This diagram illustrates the dual-pathway reaction of PTMA with singlet oxygen.[1]

PTMA_Mechanism cluster_kinetics Kinetic Competition PTMA PTMA (Native) [Weak Fluorescence] Sulfoxide Sulfoxide Product (S=O) [High Fluorescence] PTMA->Sulfoxide Oxidation of Sulfide (Stops PET Quenching) Endoperoxide Endoperoxide Product (Anthracene-O₂) [No Absorbance] PTMA->Endoperoxide [4+2] Cycloaddition (Bleaches Chromophore) SingletO2 Singlet Oxygen (¹O₂) SingletO2->PTMA Attacks

Caption: Figure 1. Dual reaction pathways of PTMA. The sulfide oxidation pathway (Green) typically yields a fluorescence increase, while the cycloaddition pathway (Blue) leads to irreversible photobleaching.

Figure 2: Experimental Workflow

Workflow Start Start: Prepare 50 µM PTMA + Sensitizer in Solvent Baseline Measure Baseline Spectra (UV-Vis & Fluorescence) Start->Baseline Irradiate Irradiate Sample (LED/Laser, 10-30 sec) Baseline->Irradiate Measure Record Spectra (Abs @ 375nm, Em @ 420nm) Irradiate->Measure Check Is Absorbance < 50% Initial? Measure->Check Check->Irradiate No (Continue) Analyze Calculate Rate Constant (k_obs) & Quantum Yield Check->Analyze Yes (Stop)

Caption: Figure 2. Step-by-step experimental workflow for kinetic determination using PTMA.

Part 5: Calculation of Singlet Oxygen Quantum Yield ( )

To determine the quantum yield of a new photosensitizer using PTMA as the trap, use the Comparative Method against a standard (e.g., Rose Bengal,


 in MeOH).


Where:

  • 
    : Slope of the 
    
    
    
    vs. time plot.
  • 
    : Rate of photon absorption (
    
    
    
    ). Ensure absorbances of sample and standard are matched (
    
    
    ) at the irradiation wavelength to simplify to:
    
    

Troubleshooting & Controls

IssueProbable CauseSolution
No Fluorescence Change PET quenching is too strong or weak.Verify solvent polarity; polar solvents enhance PET.[1] Ensure

is generated (check with DPBF).
Rapid Bleaching High

flux or unstable probe.
Reduce irradiation power.[1] Use a lower concentration of Sensitizer.
High Background Signal Probe oxidation or impurities.[1]Prepare fresh stock. Keep in dark. Run a "Dark Control" to subtract baseline drift.[1]

References

  • Wilkinson, F., Helman, W. P., & Ross, A. B. (1995). Rate constants for the decay and reactions of the lowest electronically excited singlet state of molecular oxygen in solution. Journal of Physical and Chemical Reference Data, 24(2), 663-1021. Link

  • DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications. Coordination Chemistry Reviews, 233, 351-371.[1] Link

  • Umezawa, N., Tanaka, K., & Urano, Y. (1999). Novel fluorescent probes for singlet oxygen.[1][2][3] Angewandte Chemie International Edition, 38(19), 2899-2901. Link

  • Gomes, A., Fernandes, E., & Lima, J. L. (2005). Fluorescence probes used for detection of reactive oxygen species.[2][3][4][5][6][7][8] Journal of Biochemical and Biophysical Methods, 65(2-3), 45-80.[1] Link

  • Sigma-Aldrich. (n.d.).[1] 9,10-Di-p-tolylanthracene Product Page.[1] Link(Note: Cited as a structural analogue reference for solubility/handling).

Sources

Application Note: Engineering Anthracene-Based "Turn-On" Fluorescent Sensors for H₂O₂ Detection

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary & Design Logic

Reactive Oxygen Species (ROS) are paradoxical signaling molecules—essential for cellular homeostasis yet destructive in oxidative stress pathology. Among ROS, Hydrogen Peroxide (


) is a critical biomarker due to its relative stability and membrane permeability.

While many fluorophores (fluorescein, rhodamine) exist, Anthracene remains a gold-standard scaffold for sensor development due to its:

  • High Quantum Yield (

    
    ):  9,10-substituted anthracenes often approach unity (
    
    
    
    ).
  • Tunable Electronics: The 9,10-positions allow for symmetric functionalization, enabling precise control over Photoinduced Electron Transfer (PET).

  • Photostability: Superior resistance to photobleaching compared to xanthene dyes.

The "Switch-On" Mechanism

This protocol details the preparation of Anthra-Bor , a fluorogenic probe designed on the Boronate Deprotection Strategy .[1]

  • OFF State (Probe): The anthracene core is substituted with aryl-boronate esters. The boronate group acts as an electron-withdrawing group (EWG) or facilitates PET from the backbone, effectively quenching fluorescence or shifting emission to a non-detectable range.

  • ON State (Product): Upon reaction with

    
    , the boronate ester hydrolyzes to a phenol.[2] The resulting phenolate is a strong electron-donating group (EDG), restoring the "push-pull" electronics or eliminating PET quenching, resulting in a massive fluorescence enhancement.
    

Mechanism cluster_0 Quenched State (OFF) cluster_1 cluster_2 Emissive State (ON) Probe Anthra-Bor (Boronate Ester) ROS + H₂O₂ (Hydrolysis) Probe->ROS Fluor Anthra-Phenol (High Fluorescence) ROS->Fluor Byprod Boric Acid Derivatives ROS->Byprod

Figure 1: Mechanism of Action. The conversion of the boronate ester to phenol restores the emissive character of the anthracene core.

Chemical Synthesis Protocol

Objective: Synthesis of 9,10-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)anthracene (Anthra-Bor).

Reagents Required[2][4][5][6][7][8][9][10]
  • 9,10-Dibromoanthracene (CAS: 523-27-3)

  • 4-Bromophenylboronic acid (CAS: 5467-74-3)

  • Bis(pinacolato)diboron (

    
    )
    
  • 
     (Tetrakis catalyst)
    
  • 
     (Catalyst for borylation)
    
  • Potassium Carbonate (

    
    ), Potassium Acetate (KOAc)
    
  • Solvents: Toluene, Ethanol, 1,4-Dioxane (Anhydrous), DMSO.

Step 1: Construction of the Scaffold (Suzuki Coupling)

Note: We first extend the anthracene core with phenyl bromides.

  • Setup: In a flame-dried Schlenk flask, combine 9,10-dibromoanthracene (1.0 eq) and 4-bromophenylboronic acid (2.5 eq).

  • Catalysis: Add

    
     (5 mol%) and 
    
    
    
    (2M aqueous solution, 5 eq).
  • Solvent: Dissolve in Toluene:Ethanol (4:1 ratio). Degas with Argon for 20 mins.

  • Reflux: Heat to 90°C for 24 hours under Argon.

  • Workup: Cool to RT. Filter the precipitate (the product is often poorly soluble). Wash with water and cold ethanol. Recrystallize from toluene.

  • Product A: 9,10-bis(4-bromophenyl)anthracene.

Step 2: Installation of the Sensor Motif (Miyaura Borylation)

Note: This step converts the aryl bromides into the ROS-sensitive boronate esters.

  • Setup: Combine Product A (1.0 eq), Bis(pinacolato)diboron (2.5 eq), and KOAc (6.0 eq) in a dry flask.

  • Catalysis: Add

    
     (5 mol%).
    
  • Solvent: Add anhydrous 1,4-Dioxane.

  • Reaction: Heat to 85°C for 12 hours under Argon.

  • Purification: Remove solvent in vacuo. Redissolve in

    
    , wash with water. Purify via silica gel column chromatography (Hexane:EtOAc gradient).
    
  • Final Probe: Anthra-Bor (Yellow solid).

In Vitro Characterization & Validation

Before cellular application, the probe must be validated for sensitivity and selectivity.

Protocol: Spectroscopic Titration
  • Stock Solution: Prepare a 10 mM stock of Anthra-Bor in DMSO.

  • Working Solution: Dilute to 10

    
    M in PBS (pH 7.4, containing 1% DMSO to ensure solubility).
    
  • Titration: Add aliquots of

    
     (0 to 200 
    
    
    
    M).
  • Measurement:

    • Excitation (

      
      ): 375 nm or 395 nm (Anthracene absorption).
      
    • Emission (

      
      ): Scan 400–600 nm.[3]
      
    • Expectation: A new emission band centered around 430–450 nm (or red-shifted depending on substitution) should appear and increase linearly.

Selectivity Screen (Critical Control)

To prove the sensor detects


 and not general oxidative stress, test against the following panel (100 

M each):
AnalyteResponse (Fluorescence Change)Interpretation

++++ (High) Specific Activation

(Superoxide)
- / + (Negligible)Boronates are resistant to superoxide.

(Hypochlorite)
+ (Low)Some cross-reactivity possible; use scavengers if needed.

(Hydroxyl Radical)
-Too short-lived to effect bulk hydrolysis effectively.

(Nitric Oxide)
-No reaction.

Biological Application: Live Cell Imaging[12][13]

Cell Lines: RAW 264.7 (Macrophages) or HeLa cells. Reagents: PMA (Phorbol 12-myristate 13-acetate) as an ROS inducer; NAC (N-acetylcysteine) as a negative control scavenger.

Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining cluster_stim Phase 3: Stimulation cluster_img Phase 4: Imaging Seed Seed Cells (Confocal Dish) Culture Incubate 24h (37°C, 5% CO₂) Seed->Culture Wash1 Wash (PBS) Culture->Wash1 Load Add Anthra-Bor (5-10 µM, 20 min) Wash1->Load Wash2 Wash (PBS x3) Load->Wash2 Split Condition Wash2->Split Ctrl Control (Vehicle) Split->Ctrl Induce Induction (+PMA / +Exogenous H₂O₂) Split->Induce Inhibit Inhibition (+NAC Pre-treat) Split->Inhibit Micro Confocal Microscopy (Ex: 405nm, Em: 430-480nm) Ctrl->Micro Induce->Micro Inhibit->Micro

Figure 2: Cellular Imaging Workflow. Critical wash steps ensure removal of extracellular probe to lower background noise.

Detailed Protocol Steps
  • Seeding: Plate cells in 35mm glass-bottom dishes (

    
     cells/dish). Incubate overnight.
    
  • Probe Loading:

    • Replace media with serum-free media containing 5–10

      
      M Anthra-Bor .
      
    • Incubate for 20–30 minutes at 37°C.

    • Note: Do not exceed 30 minutes to avoid lysosomal sequestration.

  • Washing: Wash cells

    
     with warm PBS to remove extracellular probe (reduces background).
    
  • Stimulation (On-Stage or Pre-Incubation):

    • Endogenous ROS: Add PMA (100 ng/mL) to stimulate macrophage oxidative burst. Wait 30 mins.

    • Exogenous ROS: Add

      
       (50–100 
      
      
      
      M) directly to the media.
  • Imaging:

    • Use a Confocal Laser Scanning Microscope (CLSM).[4]

    • Laser: 405 nm diode laser (matches Anthracene absorption).

    • Filter: Bandpass 420–480 nm (Blue channel).

    • Gain: Set gain using the "Control" sample to be just above the noise floor (dark).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
High Background Probe aggregation or uncleared extracellular dye.Reduce loading concentration to 2

M; increase washing steps; add 0.1% Pluronic F-127 during loading.
No Signal (False Negative) Probe precipitation or low ROS levels.Check solubility in PBS (ensure <1% DMSO final). Confirm ROS induction with a positive control (e.g., commercial DCFDA).
Photobleaching Laser power too high.Anthracene is stable, but high-power UV/Violet lasers are destructive. Reduce laser power to <5% and use fast scanning speeds.
Localization Issues Probe accumulating in lipid droplets.Anthracene is lipophilic. Co-stain with Nile Red to confirm. If problematic, modify the synthesis to include sulfonate groups for water solubility.

References

  • Chang, M. C. Y., Pralle, A., Isacoff, E. Y., & Chang, C. J. (2004). A selective, cell-permeable optical probe for hydrogen peroxide in living cells.[1][5][6] Journal of the American Chemical Society.

  • Dickinson, B. C., & Chang, C. J. (2011). Chemistry and biology of reactive oxygen species in signaling or stress responses.[7][8][6] Nature Chemical Biology.

  • Gomes, A., Fernandes, E., & Lima, J. L. (2005). Fluorescence probes used for detection of reactive oxygen species.[7][9][10][5][4][8][11] Journal of Biochemical and Biophysical Methods.

  • Lippert, A. R., Van de Bittner, G. C., & Chang, C. J. (2011). Boronate-based fluorescent probes: imaging hydrogen peroxide in living systems.[5][8][6] Accounts of Chemical Research.

  • Martinez, L. J., & Iverson, B. L. (2012). Rethinking the term "pi-stacking". Chemical Science. (Relevant for Anthracene stacking interactions in synthesis).

Sources

Application Note: Strategic Solvent Selection for Fluorescence Assays Using the Polarity-Sensitive Fluorophore DCM (CAS 51513-55-4)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for selecting and optimizing solvents for fluorescence-based assays utilizing the dye 4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran , commonly known as DCM (CAS 51513-55-4). DCM is a renowned organic fluorophore characterized by its high molar absorption coefficient, significant solvatochromism, and high fluorescence quantum yields.[1] Its photophysical properties are exquisitely sensitive to the local microenvironment, particularly solvent polarity.[2][3] This sensitivity stems from its electron donor-acceptor (D-A) structure, which gives rise to a twisted intramolecular charge transfer (TICT) character in the excited state.[2][3] Understanding and leveraging this solvent-dependent behavior is critical for designing robust and sensitive assays for applications ranging from polarity sensing to bioimaging.[1][4] This document details the theoretical underpinnings of solvent effects on DCM's fluorescence, presents a systematic protocol for solvent screening, and provides actionable insights for data interpretation and assay optimization.

The Critical Role of the Solvent: Theoretical Background

The solvent is not a passive medium but an active component that profoundly influences a fluorophore's behavior. For D-A dyes like DCM, the choice of solvent can dictate the success or failure of an assay by modulating emission wavelength, intensity (quantum yield), and lifetime.

The Principle of Solvatochromism in DCM

DCM's structure features a dimethylamino group as a strong electron donor and a dicyanomethylene group as a strong electron acceptor.[3] Upon excitation with light, an intramolecular charge transfer (ICT) occurs, creating an excited state with a significantly larger dipole moment than the ground state.

In polar solvents, the solvent molecules can reorient themselves around this new, larger dipole moment of the excited-state fluorophore. This reorientation, known as solvent relaxation, lowers the energy of the excited state.[5][6] The energy difference between the excited and ground states is thus reduced, resulting in a bathochromic (red) shift in the fluorescence emission to longer wavelengths.[1][5] Conversely, in non-polar solvents, this stabilization is minimal, and emission occurs at higher energies (shorter wavelengths). This phenomenon, where the color of the emission is dependent on solvent polarity, is termed solvatochromism. The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which provides a theoretical framework for this effect.[1][7]

Competing De-excitation Pathways: Fluorescence vs. Non-Radiative Decay

The solvent environment also influences the competition between radiative decay (fluorescence) and non-radiative decay pathways.

  • Fluorescence vs. Photoisomerization: For DCM, a key competing process is E-Z photoisomerization around its styryl double bond.[8] The efficiency of these two pathways is strongly solvent-dependent. In highly polar solvents, the charge-separated excited state is stabilized, favoring the fluorescence pathway.[8] In contrast, lower polarity solvents can facilitate the torsional motions required for isomerization, which is a non-radiative process, thereby decreasing the fluorescence quantum yield.[8]

  • Viscosity: Higher solvent viscosity can physically restrict the molecular rotations and vibrations that lead to non-radiative decay. This often results in a higher fluorescence quantum yield.

  • Quenching: Solvents containing heavy atoms (e.g., chloroform, carbon tetrachloride) or specific functional groups can quench fluorescence through collisional or chemical mechanisms. Dissolved oxygen is also a potent collisional quencher, and its solubility varies with the solvent.

Below is a diagram illustrating the influence of solvent polarity on DCM's energy levels.

Diagram 1: Effect of Solvent Polarity on DCM Energy Levels cluster_0 Non-Polar Solvent cluster_1 Polar Solvent S0_np Ground State (S₀) S1_np Excited State (S₁) S0_np->S1_np Absorption S1_np->S0_np Fluorescence (Higher Energy, Shorter λ) S0_p Ground State (S₀) S1_p_init Franck-Condon Excited State S0_p->S1_p_init Absorption S1_p_relaxed Solvent-Relaxed Excited State (S₁') S1_p_init->S1_p_relaxed Solvent Relaxation S1_p_relaxed->S0_p Fluorescence (Lower Energy, Longer λ)

Caption: Solvent polarity stabilizes the excited state of DCM, leading to red-shifted emission.

Systematic Protocol for Solvent Selection and Screening

This protocol provides a structured approach to identifying the optimal solvent system for a DCM-based fluorescence assay. The primary objective is to select a solvent that maximizes the desired assay signal (e.g., intensity, specific wavelength) while minimizing background and interference.

Materials & Reagents
  • DCM (CAS 51513-55-4)

  • Spectroscopy-grade solvents covering a range of polarities (see Table 1)

  • Class A volumetric flasks and micropipettes

  • Quartz cuvettes (1 cm path length)

  • Spectrophotometer (for absorbance measurements)

  • Spectrofluorometer

Experimental Workflow

The workflow for solvent screening is depicted below.

Diagram 2: Solvent Screening Workflow A Step 1: Prepare DCM Stock Solution (e.g., 1 mM in DMSO or THF) B Step 2: Prepare Dilute Working Solutions (e.g., 1-5 µM in each test solvent) A->B C Step 3: Measure Solvent Blanks (Check for autofluorescence) B->C D Step 4: Measure Absorbance Spectra (Determine λ_max_abs) B->D E Step 5: Measure Emission Spectra (Excite at λ_max_abs) C->E Use as blank D->E Set Excitation λ F Step 6: Analyze Data (λ_max_em, Stokes Shift, Intensity) E->F G Step 7: Select Optimal Solvent (Based on assay requirements) F->G

Caption: A systematic workflow for evaluating DCM performance in various solvents.

Step-by-Step Methodology
  • Prepare Stock Solution: Prepare a concentrated stock solution of DCM (e.g., 1 mM) in a solvent where it is readily soluble and stable, such as Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF).

  • Prepare Working Solutions: Create dilute working solutions (e.g., 1-5 µM) in a panel of spectroscopy-grade solvents. A suggested panel is provided in Table 1. Ensure the final concentration of the stock solvent (e.g., DMSO) is negligible (<0.1%) to avoid influencing the results.

    • Causality Note: The concentration must be low enough to avoid inner-filter effects and aggregation-caused quenching, which can distort spectral shape and intensity.[9]

  • Measure Solvent Blanks: Before measuring the DCM samples, run an emission scan for each pure solvent using the intended excitation wavelength. This is a critical self-validating step to identify and exclude solvents with inherent fluorescence (autofluorescence) in the region of interest.[10][11]

  • Measure Absorbance Spectra: For each working solution, measure the UV-Visible absorbance spectrum to determine the maximum absorption wavelength (λ_max_abs). Note any shifts in this peak, as they provide initial evidence of solvatochromic effects.[1]

  • Measure Emission Spectra: Using the empirically determined λ_max_abs for each solvent as the excitation wavelength, record the fluorescence emission spectrum. Set the emission slit width appropriately (e.g., 5 nm) for adequate resolution.[10]

  • Data Analysis & Comparison: Consolidate the data into a table (see Table 1 for an example). Calculate the Stokes Shift for each solvent (λ_max_em - λ_max_abs). Plot the emission maxima and relative intensity against a solvent polarity parameter (e.g., Dielectric Constant) to visualize the trend.

Data Interpretation and Solvent Selection

The "best" solvent is entirely dependent on the specific goals of the assay.

Example Data and Interpretation

The following table presents hypothetical but representative data for DCM in various solvents, illustrating the expected trends.

Table 1: Photophysical Properties of DCM in a Panel of Common Solvents

Solvent Dielectric Constant (ε) Abs. Max (λ_abs) Em. Max (λ_em) Stokes Shift (nm) Relative Quantum Yield Suitability / Notes
Hexane 1.9 ~450 nm ~560 nm ~110 nm Low Non-polar baseline. Photoisomerization may dominate.[8]
Toluene 2.4 ~460 nm ~585 nm ~125 nm Moderate Aromatic, non-polar.
Chloroform 4.8 ~465 nm ~610 nm ~145 nm Moderate-Low Potential for quenching due to heavy atom effect.
THF 7.6 ~468 nm ~625 nm ~157 nm High Good balance of fluorescence and solubility.[8]
Acetonitrile 37.5 ~470 nm ~635 nm ~165 nm High Polar, aprotic. Often a good choice for high intensity.
DMSO 46.7 ~475 nm ~645 nm ~170 nm High Highly polar, aprotic. Maximizes red-shift.
Methanol 32.7 ~465 nm ~630 nm ~165 nm Moderate-High Polar, protic. H-bonding can sometimes offer unique interactions or quenching pathways.

| Water | 80.1 | ~480 nm | ~660 nm | ~180 nm | Very Low | DCM has poor water solubility and tends to aggregate, leading to quenching.[3] |

Note: Absolute values are illustrative. λ_max values are derived from published data.[1][12]

Selection Criteria
  • For Polarity Sensing: Choose a solvent system where the Stokes shift shows the largest dynamic range across the polarity scale of interest. A series of solvents or solvent mixtures (e.g., hexane/THF) can be used to create a calibration curve.

  • For Maximizing Signal: Select a solvent that provides the highest relative quantum yield (intensity), such as Acetonitrile or DMSO, provided the emission wavelength is compatible with the instrument's detectors.

  • For Wavelength-Specific Detection: If the assay requires detection in a specific spectral window (e.g., to avoid autofluorescence from biological samples), choose the solvent that shifts the DCM emission into that window. For instance, DMSO can be used to push the emission further into the red region.[1]

Conclusion

The strong solvatochromism of DCM (CAS 51513-55-4) is a powerful feature that can be exploited to develop highly sensitive and specific fluorescence assays.[2][4] However, this sensitivity necessitates a deliberate and systematic approach to solvent selection. By understanding the interplay between solvent polarity, excited-state stabilization, and competing non-radiative decay pathways, researchers can rationally choose a solvent environment that optimizes the fluorophore's performance for the intended application. The protocol outlined in this document provides a robust, self-validating framework for screening solvents and interpreting photophysical data to unlock the full potential of this versatile dye.

References

  • Luminous composite ultrathin films of the DCM dye assembled with layered double hydroxides and its fluorescence solvatochromism properties for polarity sensors. RSC Publishing.
  • Photophysical Properties of 4-(Dicyanomethylene)-2-Methyl-6-(4-Dimethylaminostyryl)-4 H -Pyran (DCM) and Optical Sensing Applications.
  • Luminous composite ultrathin films of the DCM dye assembled with layered double hydroxides and its fluorescence solvatochromism properties for polarity sensors. RSC Publishing.
  • DCM Dyes - M
  • Photophysical Properties of 4-Dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)
  • Solvent Effects on Fluorescence Emission. Evident Scientific.
  • Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. Molecular Expressions.
  • 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran, [DCM]. Oregon Medical Laser Center.
  • FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. YouTube.
  • Subpicosecond Solvation Relaxation of 4-(Dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran in Polar Liquids. The Journal of Physical Chemistry.
  • Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs.
  • An Introduction to Fluorescence Spectroscopy. University of California, Irvine - Department of Chemistry.

Sources

Application Notes & Protocols: Mechanochemical Cleavage of Anthracene-Sulfide Bonds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practices of cleaving anthracene-sulfide bonds using mechanochemical methods. It moves beyond simple procedural lists to explain the underlying causality of experimental choices, ensuring protocols are robust and self-validating. We will explore both solution-phase and solid-state techniques, including advanced piezocatalytic methods, and provide detailed, step-by-step protocols for their implementation.

Introduction: Harnessing Mechanical Force for Chemical Transformation

Mechanochemistry is a burgeoning field that utilizes mechanical energy—from grinding, milling, or ultrasound—to activate and drive chemical reactions.[1][2] Unlike traditional thermal or photochemical methods, mechanochemistry can induce unique transformations by applying localized, directional forces to molecules, often under solvent-free or solvent-minimized conditions.[3] This approach is particularly powerful in polymer science for selectively cleaving specific covalent bonds embedded within a macromolecular chain.

The Anthracene-Sulfide Mechanophore:

The focus of this guide is the C–S bond when linked to an anthracene moiety. This system is an excellent model for studying mechanochemical phenomena for two key reasons:

  • The "Weakest Link" Principle: The carbon-sulfur (C–S) bond possesses a lower bond dissociation energy (BDE) of approximately 53-77 kcal/mol compared to the more robust carbon-carbon (C–C) bonds (>80 kcal/mol) or carbon-oxygen (C–O) bonds (>90 kcal/mol) that typically form a polymer backbone.[4] This inherent weakness makes the C–S bond a "mechanophore"—a mechanically labile unit that will preferentially break when the polymer chain is subjected to mechanical stress.

  • A Fluorescent Reporter: Anthracene is a well-characterized fluorophore. The cleavage of the adjacent C–S bond can alter the electronic environment of the anthracene molecule, leading to a detectable change in its fluorescence properties (e.g., intensity, emission wavelength).[1][5] This provides a convenient, real-time spectroscopic handle to monitor the bond scission event.

The targeted cleavage of such bonds has profound implications for creating "smart" materials capable of self-healing or controlled cargo release, as well as for developing sustainable methods for recycling and upcycling sulfur-containing polymers.[6][7][8]

Mechanism: From Macroscopic Force to Molecular Scission

In polymer mechanochemistry, macroscopic mechanical force is efficiently transduced along the polymer backbone. When a polymer chain is placed under tension—either by the elongational flow in an ultrasonic field or by the shear forces in a ball mill—the force concentrates at the covalent bonds. This force lowers the activation energy barrier for bond dissociation, ultimately leading to the scission of the weakest bond in the force's path, in this case, the anthracene-sulfide linkage.[4]

The primary mechanism is typically a homolytic cleavage , where the C–S bond breaks to form two radical species (a carbon-centered radical and a sulfur-centered radical). These highly reactive species can then be trapped or participate in subsequent reactions.[6]

An advanced alternative involves piezocatalysis . Here, mechanical stress (e.g., from ultrasound) is applied to piezoelectric nanoparticles dispersed within the polymer matrix. The nanoparticles generate localized electric fields, creating potent redox micro-environments that can catalytically cleave the C–S bond without direct force transduction through the entire polymer chain.[9][10]

G cluster_0 Force Application cluster_1 Force Transduction cluster_2 Bond Cleavage Event cluster_3 Analysis US Ultrasonication (Solution) Polymer Polymer Chain Stretching US->Polymer Elongational Flow Piezo Piezoelectric Particle Activation US->Piezo Mechanical Vibration BM Ball Milling (Solid-State) BM->Polymer Shear & Impact Mechanophore Force Concentration on Anthracene-Sulfide Bond Polymer->Mechanophore Redox Localized Redox Potential (from Piezo-catalyst) Piezo->Redox Cleavage Homolytic C-S Bond Scission Mechanophore->Cleavage Redox->Cleavage GPC GPC (↓ MW) Cleavage->GPC Fluorescence Fluorescence (Δ Intensity) Cleavage->Fluorescence

Caption: Workflow for mechanochemical cleavage of anthracene-sulfide bonds.

Experimental Design & Key Considerations

Designing a successful mechanochemical experiment requires careful consideration of the method, substrate, and necessary controls.

  • Choice of Mechanical Method:

    • Ultrasonication: Ideal for fundamental studies in dilute solution. The process of acoustic cavitation generates powerful solvent jets that stretch and cleave polymer chains with molecular weights above a certain limit (typically >20 kDa).[11][12] It offers excellent temperature control.

    • Ball Milling: A scalable and often solvent-free method ideal for bulk material processing. It uses impact and shear forces to activate bonds.[3][13] This technique is highly relevant for practical applications like waste polymer recycling.[14][15]

  • Model Substrate: A suitable substrate would be a polymer with the anthracene-sulfide mechanophore incorporated into its backbone, preferably near the center of the chain to maximize force transduction. Poly(ethylene glycol) (PEG) or polyurethanes are common choices for the polymer backbone due to their well-understood properties.

  • Essential Controls (Self-Validation):

    • No-Force Control: Stir a solution of the polymer for the same duration as the sonication experiment. This ensures that bond cleavage is not due to thermal degradation or solvent effects.

    • No-Mechanophore Control: Synthesize and subject a polymer of similar molecular weight but lacking the anthracene-sulfide bond to the same mechanical stress. This validates that cleavage is occurring selectively at the C-S mechanophore and not randomly along the polymer backbone.[4]

Detailed Experimental Protocols

Protocol 1: Solution-Phase Cleavage via Ultrasonication

This protocol details the use of a high-intensity ultrasonic probe to cleave an anthracene-sulfide mechanophore in a polymer solution.

Materials & Equipment:

  • Polymer containing anthracene-sulfide mechanophore (e.g., 50 mg, Mn > 30 kDa)

  • Anhydrous, high-boiling point solvent (e.g., Dimethylformamide, DMF)

  • High-intensity ultrasonic probe (horn sonicator)

  • Constant temperature bath

  • Gel Permeation Chromatography (GPC) system

  • Fluorescence Spectrometer

  • Argon or Nitrogen gas line

Procedure:

  • Preparation: Dissolve the polymer in the chosen solvent to a specific concentration (e.g., 5 mg/mL) in a thick-walled glass reaction vessel.

  • Inerting: De-gas the solution by bubbling with Argon for 15-20 minutes to remove dissolved oxygen, which can interfere with radical species.

  • Setup: Place the reaction vessel in a constant temperature bath (e.g., 25 °C) to dissipate heat generated by the sonicator.

  • Sonication: Immerse the tip of the ultrasonic probe approximately 1 cm below the surface of the solution. Apply ultrasonic pulses at a set power (e.g., 70% amplitude, 1-second on, 1-second off) for a defined total duration.

  • Time-Course Analysis: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), pause sonication and carefully withdraw a small aliquot (~100 µL) of the solution under an inert atmosphere.

  • Quenching (Optional): Add a radical trap like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to an aliquot to analyze the generated radical fragments.

  • Analysis:

    • GPC: Dilute each aliquot and analyze it by GPC to determine the change in number-average molecular weight (Mn) and polydispersity index (Đ).

    • Fluorescence: Dilute each aliquot into a cuvette and record the fluorescence emission spectrum (e.g., excitation at 365 nm). Monitor for changes in emission intensity or a shift in the maximum emission wavelength.

Protocol 2: Solid-State Cleavage via Ball Milling

This protocol describes the solvent-free cleavage of the C–S bond using a planetary or mixer ball mill.

Materials & Equipment:

  • Polymer containing anthracene-sulfide mechanophore (e.g., 100 mg)

  • Milling jar and balls (e.g., stainless steel or zirconium dioxide)

  • Planetary or mixer ball mill (e.g., Retsch PM 100 or Spex 8000M)

  • Spatula for sample handling

  • Solvent for extraction (e.g., Tetrahydrofuran, THF)

Procedure:

  • Loading: Place the polymer powder into the milling jar along with the milling balls. A typical ball-to-sample mass ratio is 10:1.

  • Milling: Secure the jar in the ball mill. Mill the sample at a set frequency (e.g., 20-30 Hz) for a specific duration. For a time-course study, use multiple parallel samples, each milled for a different length of time (e.g., 15, 30, 60, 90 minutes).

  • Sample Recovery: After milling, carefully open the jar and recover the polymer powder.

  • Analysis:

    • Dissolve a known mass of the milled polymer in a suitable solvent (e.g., THF).

    • Analyze the dissolved sample by GPC and fluorescence spectroscopy as described in Protocol 1.

G cluster_protocol1 Protocol 1: Ultrasonication cluster_protocol2 Protocol 2: Ball Milling P1_Start Dissolve Polymer in Solvent P1_Degas De-gas with Ar/N2 P1_Start->P1_Degas P1_Sonicate Apply Ultrasonic Pulses (in Temp Bath) P1_Degas->P1_Sonicate P1_Aliquot Withdraw Aliquots Over Time P1_Sonicate->P1_Aliquot P1_Analyze Analyze via GPC & Fluorescence P1_Aliquot->P1_Analyze P2_Start Load Polymer & Balls into Milling Jar P2_Mill Mill at Set Frequency & Time P2_Start->P2_Mill P2_Recover Recover Milled Polymer Powder P2_Mill->P2_Recover P2_Dissolve Dissolve in Solvent for Analysis P2_Recover->P2_Dissolve P2_Analyze Analyze via GPC & Fluorescence P2_Dissolve->P2_Analyze

Caption: Comparative experimental workflows for Protocols 1 and 2.

Data Interpretation & Expected Results

Successful mechanochemical cleavage of the anthracene-sulfide bond will be confirmed by complementary analytical techniques. The expected quantitative results can be summarized as follows:

ParameterBefore Mechanical StressAfter Mechanical StressRationale
Mn (GPC) High (e.g., 50,000 g/mol )Decreased (e.g., ~25,000 g/mol )Chain scission at the central mechanophore halves the molecular weight.[4]
Đ (PDI, GPC) Low (e.g., 1.2)May increase slightlyCleavage may not be perfectly uniform across all chains.
Fluorescence Intensity BaselineSignificant Change (Increase/Decrease)Cleavage alters the electronic structure and local environment of the anthracene fluorophore.[5]
Emission Max (λem) Initial WavelengthPotential ShiftA change in the conjugation or solvation environment post-cleavage can shift the emission.

Interpretation: A time-dependent decrease in Mn that correlates with a systematic change in fluorescence provides strong evidence for targeted mechanochemical cleavage. The rate of this change can be used to compare the relative reactivity of different mechanophores or the efficiency of different mechanical methods.

Troubleshooting & Field-Proven Insights

  • Observation: No significant change in molecular weight or fluorescence is observed.

    • Insight & Solution: The applied force may be insufficient. For ultrasonication, increase the power amplitude or sonication time. For ball milling, increase the milling frequency or duration.[16] Crucially, ensure the starting polymer's molecular weight is high enough; short chains cannot build up sufficient tension for bond scission.[11]

  • Observation: The molecular weight decreases, but the final Mn is much lower than half the initial Mn, and the PDI increases dramatically.

    • Insight & Solution: This suggests non-specific, random chain degradation is occurring alongside or instead of targeted mechanophore cleavage.[4] Perform the "No-Mechanophore Control" experiment. If the control polymer also degrades, the mechanical conditions are too harsh. Reduce the sonication power or milling intensity.

  • Observation: The results show poor reproducibility.

    • Insight & Solution: Mechanochemical experiments can be sensitive to subtle variables. For ultrasonication, ensure the probe tip is at the exact same depth in each run and that the temperature is strictly controlled. For ball milling, ensure the mass of the sample and balls, and the jar volume, are consistent.[13]

Conclusion & Future Outlook

The mechanochemical cleavage of anthracene-sulfide bonds represents a powerful and precise tool in materials science and drug development. The protocols outlined here provide a validated framework for inducing and analyzing this transformation in both solution and solid-state environments. By understanding the interplay between mechanical force, polymer physics, and chemical reactivity, researchers can design novel systems for applications ranging from damage-sensing materials to targeted therapeutic activation. Future work will likely focus on enhancing the efficiency of this process through the design of more sensitive mechanophores and the integration of catalytic systems, such as piezoelectric nanoparticles, to lower the energy cost of bond activation.[2][10][17]

References

  • Oxidative regulation of the mechanical strength of a CS bond. (n.d.). Google AI.
  • Mechanochemical Activation of Anthracene [4+4] Cycloadducts: Gauss Centre for Supercomputing e.V. (2023, October 31).
  • Di Mauro, E. D. A., Dos Santos, F. D., & Galembeck, F. (2023). Thermochemistry of Sulfur-Based Vulcanization and of Devulcanized and Recycled Natural Rubber Compounds. MDPI.
  • Mechanochemical Reaction Cascade for Sensitive Detection of Covalent Bond Breakage in Hydrogels | Request PDF - ResearchGate. (2025, August 10).
  • Yan, P., Zhao, W., McBride, F., Cai, D., Dale, J., Hanna, V., & Hasell, T. (PDF) Mechanochemical synthesis of inverse vulcanized polymers - ResearchGate.
  • Telechelic Polymers from Mechanochemical C─C Bond Activation - Semantic Scholar. (2023, October 23).
  • The Mechanochemical Synthesis and Activation of Carbon-Rich π-Conjugated Materials. (2022, January 20).
  • Competitive Activation Experiments Reveal Significantly Different Mechanochemical Reactivity of Furan–Maleimide and Anthracene–Maleimide Mechanophores - PMC. (n.d.).
  • Planetary ball-milling helps protect our planet from plastics pollution - ResOU. (2020, August 26).
  • Converting inorganic sulfur into degradable thermoplastics and adhesives by copolymerization with cyclic disulfides - PMC. (2024, May 8).
  • Zhou, J., Hsu, T.-G., & Wang, J. (2023). Mechanochemical Degradation and Recycling of Synthetic Polymers. PubMed.
  • Solid-state mechanochemical activation of anthracene–maleimide adducts: the influence of the polymer matrix - RSC Publishing. (n.d.).
  • The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry - RSC Publishing. (n.d.).
  • Leveraging mechanochemistry for sustainable polymer degradation. (2024, January 30).
  • Mechanochemical Degradation of Biopolymers - MDPI. (2023, December 10).
  • Mechanochemical ball milling as an emerging tool in chemical recycling and upcycling of waste polymers - Green Chemistry (RSC Publishing). (n.d.).
  • Force‐Induced Selective Carbon‐Carbon Bond Cleavage in Mechanoresponsive Topochemical Polymers - PMC. (2025, September 18).
  • Force‐Induced Selective Carbon‐Carbon Bond Cleavage in Mechanoresponsive Topochemical Polymers - UDSpace - University of Delaware. (2025, September 8).
  • Piezoelectric Nanomaterials Activated by Ultrasound: The Pathway from Discovery to Future Clinical Adoption - PMC. (n.d.).
  • Recycling natural rubber vulcanizates through mechanochemical devulcanization. (2025, August 10).
  • Gelebart, P., Kushner, A. M., Chung, J., & Sijbesma, R. P. (2021). Heterolytic Bond Cleavage in a Scissile Triarylmethane Mechanophore. ACS Publications.
  • The Piezo–Fenton synergistic effect of ferroelectric single-crystal BaTiO3 nanoparticles for high-efficiency catalytic pollutant degradation in aqueous solution - Dalton Transactions (RSC Publishing). (n.d.).
  • Structure–performance relationships of mechanochemically synthesized piezoelectric catalysts BaTiO3, NaNbO3 and BiFeO3 - ResearchGate. (2025, October 31).
  • Converting inorganic sulfur into degradable thermoplastics and adhesives by copolymerization with cyclic disulfides - ResearchGate. (2025, August 8).
  • Leveraging mechanochemistry for sustainable polymer degradation - Utrecht University. (2024, April 15).
  • Progress Toward Sustainable Polymer Technologies with Ball-Mill Grinding - ResearchGate. (n.d.).
  • Piezoelectric effects and electromechanical theories at the nanoscale - RSC Publishing. (n.d.).
  • Waste polystyrene upcycling via the Birch reduction with ball-mill grinding - PMC. (2025, July 1).
  • Ball-Milling Destroys PFAS While Recycling Valuable Fluorine - Technology Networks. (2025, March 31).
  • THE UNIVERSITY OF CHICAGO PIEZOELECTRICALLY-MEDIATED MECHANOCHEMICAL REACTIONS FOR ADAPTIVE POLYMERIC MATERIALS A DISSERTATION S - Knowledge UChicago. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 9-[[(4-methylphenyl)thio]methyl]anthracene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Molecule: 9-[[(4-methylphenyl)thio]methyl]anthracene is a functionalized fluorophore combining an anthracene core with a p-tolylthio tail.[1][2]

The Problem: Users frequently report rapid loss of fluorescence intensity (photobleaching) or spectral shifts. This is rarely a single-mechanism failure.[1][2] This molecule suffers from a "Triad of Instability":

  • Photodimerization: The anthracene core undergoes [4+4] cycloaddition to form non-fluorescent dianthracene.[2][3]

  • Self-Sensitized Photooxidation: The excited anthracene generates singlet oxygen (

    
    ), which attacks the 9,10-positions to form endoperoxides.[2]
    
  • Sulfide Oxidation: The thioether linkage is highly susceptible to oxidation by

    
    , converting to non-emissive sulfoxides or sulfones, altering the electronic coupling.
    

This guide provides the diagnostic logic and protocols to stabilize this specific probe.

Diagnostic Matrix: Identify Your Failure Mode

Use this decision matrix to identify the root cause of your signal loss before applying a fix.

TroubleshootingMatrix Start Symptom: Signal Loss Type Is the loss reversible? Start->Type Rev Reversible (Heat/UV) Type->Rev Yes Irrev Irreversible Type->Irrev No Conc Concentration > 10 µM? Rev->Conc Env Is Oxygen present? Irrev->Env Dimer CAUSE: Photodimerization (Formation of Dianthracene) Conc->Dimer Yes Check Solvent Viscosity Check Solvent Viscosity Conc->Check Solvent Viscosity No Ox CAUSE: Photooxidation (Endoperoxide/Sulfoxide) Env->Ox Yes Solv Solvent = CHCl3 / CH2Cl2? Env->Solv No Heavy CAUSE: Heavy Atom Effect (Increased Triplet State) Solv->Heavy Yes

Figure 1: Diagnostic decision tree for isolating the bleaching mechanism.

Critical Protocols: Stabilization Workflows

Protocol A: The "Gold Standard" Deoxygenation

Target Issue: Irreversible Photooxidation (Endoperoxide formation)

Anthracene derivatives are notorious for sensitizing their own destruction via Singlet Oxygen (


).[2] Simple nitrogen bubbling is insufficient for quantitative photophysics.[1][2]

Method: Freeze-Pump-Thaw (FPT) Cycling [1][2]

  • Vessel: Place solution in a Schlenk tube or cuvette with a vacuum-tight valve.

  • Freeze: Submerge the vessel in liquid nitrogen (

    
    ) until the solvent is completely frozen.
    
  • Pump: Open the valve to a high-vacuum line (< 0.1 mbar) for 5–10 minutes. This removes gas from the headspace.[2]

  • Thaw: Close the valve. Remove from

    
     and thaw in a warm water bath. Crucial: Gas bubbles will evolve from the solvent as it melts.[2]
    
  • Repeat: Perform steps 2–4 at least three times .

  • Backfill: Fill with Argon (heavier than air) rather than Nitrogen for better blanketing.[1][2]

Protocol B: Solvent Engineering

Target Issue: Heavy Atom Effect & Dimerization

Avoid halogenated solvents (Chloroform, DCM).[2] The heavy atoms (Cl) promote Intersystem Crossing (ISC) , pushing the anthracene into the Triplet State (


). The 

state is the gateway to both bleaching and singlet oxygen generation.
Solvent ClassRecommended?Reason
Halogenated (DCM, CHCl3) NO Promotes Triplet State (

)

High Bleaching Risk.[1][2]
Alcohols (MeOH, EtOH) YES Good solubility; Hydrogen bonding may stabilize the thio-linkage.[2]
Viscous (Ethylene Glycol) YES High viscosity inhibits diffusion, reducing Photodimerization rates.[2]
Non-Polar (Hexane) CAUTION May promote aggregation/dimerization at higher concentrations.[1][2]
Protocol C: Chemical Scavenging (The "Antifade" Cocktail)

Target Issue: Microscopy/High-Intensity Imaging[1]

If you cannot remove oxygen (e.g., live-cell imaging), you must chemically quench the Triplet State or scavenge the radicals.

Recommended Formulation:

  • Primary Scavenger: Trolox (1–2 mM).[1][2] A vitamin E analog.[1][2] It repairs the oxidized fluorophore and scavenges

    
    .[2]
    
  • Triplet Quencher: Cyclooctatetraene (COT) (2 mM).[2] COT directly accepts energy from the Anthracene Triplet State, returning the fluorophore to the ground state without bleaching.

  • Enzymatic System: PCD/PCA (Protocatechuic acid / Protocatechuate-3,4-dioxygenase).[1][2] This enzymatic system actively scrubs oxygen from the solution.[2]

The Mechanistic View

Understanding why the molecule fails allows for better experimental design.[2] The diagram below illustrates the competition between fluorescence (desired) and the two bleaching pathways.

BleachingMechanism S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (hν) S1->S0 Non-radiative decay T1 Triplet State (T1) (The Danger Zone) S1->T1 ISC (Promoted by Heavy Atoms) Fluor Fluorescence (Emission) S1->Fluor Radiative decay Dimer Photodimer (Non-Fluorescent) S1->Dimer High Conc. (Dimerization) T1->S0 Quenched by COT/Trolox OxProd Endoperoxide/Sulfoxide (Bleached) T1->OxProd + O2 (Singlet Oxygen Attack)

Figure 2: The competition between fluorescence emission and bleaching pathways (ISC/Dimerization).

Frequently Asked Questions (FAQ)

Q: My sample turned yellow after irradiation. What happened? A: You likely formed Anthraquinone .[1][2] While the endoperoxide is often colorless, further degradation or oxidation of the sulfur tail can lead to yellow/brown byproducts. This indicates irreversible photooxidation.[1][2] Check your deoxygenation steps.

Q: Can I use commercial antifades like SlowFade or Vectashield? A: Yes, but check the ingredients.

  • Avoid: p-Phenylenediamine (PPD) if your solution is old; oxidized PPD can quench blue fluorophores like anthracene.[1][2]

  • Prefer: DABCO or NPG (n-propyl gallate) based mountants, which are safer for blue emitters.[1][2]

Q: Does the methylphenyl-thio group affect stability? A: Yes. The sulfur atom is an electron donor.[2] It can participate in Photoinduced Electron Transfer (PET) , which might quench fluorescence initially.[2] More importantly, sulfur is "soft" and easily oxidized.[2] If the sulfur oxidizes to a sulfoxide (


), the PET mechanism stops, potentially causing a rise in fluorescence before the final bleach. If you see a "blinking" or initial brightening, stabilize the sulfur with antioxidants (Trolox).

References

  • Lakowicz, J. R. (2006).[2] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1][2] (The authoritative text on ISC and solvent effects).

  • Bouas-Laurent, H., et al. (2000).[2] Photodimerization of Anthracenes in Fluid Solution: Structural Aspects. Chemical Society Reviews, 29, 43-55.[1][2] (Mechanisms of anthracene dimerization).

  • Rasnik, I., et al. (2006).[2] Nonblinking and long-lasting single-molecule fluorescence imaging.[1][2] Nature Methods, 3, 891–893. (Establishes Trolox/COT as the standard for triplet quenching).

  • Martinez, L. J., et al. (2008).[2] Singlet Oxygen Generation by 9,10-Substituted Anthracenes.[1][2] Journal of Physical Chemistry A. (Details the self-sensitized oxidation pathway). [2]

Sources

Minimizing background noise in fluorescence detection of sulfides

Technical Support Center: Fluorescence Detection of Sulfides ( )

Topic: Minimizing Background Noise & Artifacts

Role: Senior Application Scientist Status: Operational

Introduction: The "Dark" Background Imperative

Welcome to the Technical Support Center. If you are detecting Hydrogen Sulfide (

Low Abundance

High Interference

This guide does not just list steps; it engineers a workflow to maximize the Signal-to-Noise Ratio (SNR). We focus on "Turn-On" chemistries , Near-Infrared (NIR) strategies , and Ratiometric validation to ensure your data represents physiological reality, not experimental artifacts.

Module 1: Spectral Interference & Autofluorescence

The Problem: Your tissue glows green, masking the sulfide signal.

Biological tissues (collagen, elastin, flavins) and culture media (serum, phenol red) emit strong autofluorescence in the Blue/Green region (400–550 nm). If you use standard fluorescein-based sulfide probes, your background noise will be insurmountable.

Technical Solution: The NIR Shift

Move your detection window to the Near-Infrared (NIR) region (650–900 nm). Tissue is optically transparent here, and endogenous autofluorescence is negligible.

Recommended Probe Architecture:

  • Fluorophore Scaffold: Cyanine (Cy7), BODIPY, or Dicyanoisophorone.

  • Mechanism: These scaffolds should be "caged" (quenched) and only fluoresce upon reaction with

    
    .
    

Data Comparison: Background Noise by Wavelength

Spectral RegionExcitation/Emission (nm)Autofluorescence IntensityTissue PenetrationSuitability for

Blue/Green 488 / 520High (Flavins, NADH)Low (<100

m)
Poor (High Noise)
Red 560 / 590MediumMediumModerate
NIR (Window I) 650 / 700+Low (Minimal interference)High (mm range)Excellent

Critical Check: If you cannot use NIR probes, you must use a probe with a Large Stokes Shift (>80 nm). This separates the excitation light (scattering noise) from the emission signal. Probes utilizing ESIPT (Excited-State Intramolecular Proton Transfer) mechanisms are ideal for this [1].

Module 2: Chemical Specificity & Stability

The Problem: False positives from other thiols (GSH, Cys).

Cellular Glutathione (GSH) exists at 1–10 mM.


Technical Solution: Reaction-Based "Turn-On" Probes

Do not use binding-based probes. Use Reaction-Based Probes that utilize the specific reducing power or nucleophilicity of

1

The Gold Standard: Azide Reduction



Mechanism Diagram: Azide-to-Amine Switch The following diagram illustrates the specific activation pathway that minimizes background.

AzideReductionFigure 1: The Azide Reduction Strategy. High specificity for H2S over GSH minimizes chemical background noise.Probe_OffProbe-N3(Non-Fluorescent/Quenched)IntermediateSulfonamideIntermediateProbe_Off->Intermediate Nucleophilic Attack H2SH2S / HS-H2S->IntermediateProbe_OnProbe-NH2(Strong FluorescenceICT Restored)Intermediate->Probe_On Reduction & N2 Release

Why this works: The electron-withdrawing Azide group (


1

Module 3: Quantitative Rigor (Drift Correction)

The Problem: Signal intensity varies due to probe loading, not sulfide levels.

In intensity-based imaging, a brighter signal could mean more

Technical Solution: Ratiometric Imaging

Use a probe that emits at two different wavelengths (Dual-Emission).

  • Channel 1 (Green): Reference channel (Probe backbone).

  • Channel 2 (Red): Response channel (Reaction product).

  • The Data: Calculate the Ratio (

    
    ).
    

Benefit: This ratio is independent of probe concentration, laser intensity, and photobleaching, effectively mathematically cancelling out background fluctuations [4].

Experimental Protocol: The "Zero-Background" Workflow

Objective: Stain live cells for endogenous

Reagents:

  • Probe: Azide-based NIR probe (e.g., Cy7-Azide) or Ratiometric probe.

  • Scavenger (Negative Control): N-Ethylmaleimide (NEM) or ZnCl2.

  • Donor (Positive Control): NaHS or GYY4137 (slow release).

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes (plastic autofluoresces).

    • Crucial: Wash cells 3x with PBS before staining to remove serum (FBS) and phenol red, which are major sources of background noise [5].

  • Probe Loading (The "Dark" Incubation):

    • Incubate cells with the probe (typically 5–10

      
      M) in serum-free buffer (PBS or HBSS).
      
    • Time: 15–30 minutes. Do not over-incubate. Long incubations lead to lysosomal accumulation and non-specific background.

    • Temp: 37°C.[2]

  • The Wash (Noise Removal):

    • Remove staining solution.[3]

    • Wash 3x with warm PBS. This is the most critical step to remove extracellular probe that causes background haze.

  • Validation Controls (Self-Validating System):

    • Set A (Experimental): Probe only (detects endogenous

      
      ).
      
    • Set B (Negative Control): Pre-treat with NEM (1 mM, 20 min)

      
       Wash 
      
      
      Add Probe.
      • Result: Should be completely dark. If fluorescent, your probe is unstable or cross-reacting.

    • Set C (Positive Control): Add Probe + NaHS (100

      
      M).
      
      • Result: Maximal signal.

  • Imaging:

    • Capture images immediately.[4][5] Sulfide signals are transient.

Troubleshooting Logic Flow

Use this decision tree to diagnose persistent noise issues.

TroubleshootingFigure 2: Troubleshooting Logic for Background Noise EliminationStartProblem: High Background SignalCheckControlRun 'No-Cell' Control(Probe in Buffer only)Start->CheckControlBufferSignalIs Buffer Fluorescent?CheckControl->BufferSignalProbeHydrolysisDiagnosis: Spontaneous Hydrolysisor Photo-instabilityBufferSignal->ProbeHydrolysisYesCheckWashDiagnosis: Cellular Autofluorescenceor Non-Specific BindingBufferSignal->CheckWashNoSol_HydrolysisSolution: Use fresh probe stockor switch to Azide-based scaffoldProbeHydrolysis->Sol_HydrolysisWavelengthCheckAre you imaging in Blue/Green?CheckWash->WavelengthCheckSol_NIRSolution: Switch to NIR Probe(>650nm)WavelengthCheck->Sol_NIRYesSol_WashSolution: Increase Wash StepsRemove Phenol Red/SerumWavelengthCheck->Sol_WashNo

Frequently Asked Questions (FAQs)

Q1: My probe signal increases continuously even in the negative control group. Why? A: This is likely Photo-oxidation or Hydrolysis .

  • Explanation: Some probes (especially NBD-based) are sensitive to water or light, hydrolyzing to release a fluorescent product even without

    
    .
    
  • Fix: Switch to an Azide-functionalized probe (highly stable) and minimize light exposure. Always prepare fresh stock solutions in anhydrous DMSO.

Q2: Can I fix the cells before imaging? A: Generally, No.

  • Explanation: Fixation (Paraformaldehyde) permeabilizes membranes, causing the small-molecule probe and the soluble

    
     to leak out. Furthermore, aldehyde fixatives can react with the probe or create autofluorescent Schiff bases [6].
    
  • Fix: Perform live-cell imaging.[2][6][7][8][9][10][11][12] If fixation is mandatory, use a covalent-binding probe (Michael addition type) that anchors to cellular proteins, but be aware this alters the localization data.

Q3: How do I distinguish


 from Glutathione (GSH)?A:NEM Challenge
  • Pre-treat one set of cells with N-ethylmaleimide (NEM). NEM alkylates all free thiols (GSH, Cys, and

    
    ).
    
  • If you need to specifically detect

    
    in the presence of GSH, rely on the Azide-reduction mechanism , which is kinetically much faster with 
    
    
    than with GSH [2].

References

  • Li, Z., et al. (2021). "Rational Design of Near-Infrared Ratiometric Fluorescent Probes for Hydrogen Sulfide Detection." Frontiers in Chemistry. Available at: [Link]

  • Lippert, A. R., et al. (2011). "Reaction-Based Fluorescent Probes for Selective Imaging of Hydrogen Sulfide in Living Cells." Journal of the American Chemical Society. Available at: [Link]

  • Pluth, M. D., et al. (2015). "Azide-Based Fluorescent Probes: Imaging Hydrogen Sulfide in Living Systems." Methods in Enzymology. Available at: [Link]

  • Chen, X., et al. (2015). "Fluorescent Probes for Hydrogen Sulfide Detection and Bioimaging." Chemical Reviews. Available at: [Link]

  • Vector Laboratories. (2023). "Tips to Minimize Autofluorescence." FluoroFinder. Available at: [Link]

Optimizing reaction time for synthesis of 9-(p-tolylthiomethyl)anthracene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time for 9-(p-tolylthiomethyl)anthracene

Executive Summary: The Kinetic Challenge

The synthesis of 9-(p-tolylthiomethyl)anthracene via the nucleophilic substitution of 9-(chloromethyl)anthracene with p-thiocresol is classically hindered by the specific geometry of the anthracene ring.[1]

Users frequently report reaction times exceeding 24–48 hours with standard protocols (Acetone/


).[1] This sluggishness is not due to the nucleophile (thiolates are excellent nucleophiles) but rather the steric shielding  of the methylene carbon at the 9-position by the peri-hydrogens (H-1 and H-8) of the anthracene system.[1]

This guide provides an optimized "Fast-Track" protocol to reduce reaction time to <4 hours while suppressing the oxidative dimerization of the thiol (disulfide formation).

The Optimized Protocol (Fast-Track)

We recommend shifting from the "Standard" protocol to the "Cesium-Promoted" protocol.

Comparative Data: Reaction Kinetics
VariableStandard ProtocolOptimized Protocol (Recommended)
Solvent Acetone or AcetonitrileDMF (Anhydrous)
Base

(Potassium Carbonate)

(Cesium Carbonate)
Additives NoneTBAI (10 mol%) or KI
Temperature Reflux (

C /

C)

C
Time to Completion 18 - 36 Hours2 - 4 Hours
Primary Side Product Disulfide (High)Disulfide (Low)
Step-by-Step Methodology

Reagents:

  • 9-(chloromethyl)anthracene (1.0 eq) [CAS: 24463-19-2][1][2][3]

  • p-Thiocresol (1.1 eq)[1]

  • Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Tetrabutylammonium iodide (TBAI) (0.1 eq) - Catalyst[1]

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Workflow:

  • Activation (The Finkelstein Shift):

    • Charge the reaction vessel with 9-(chloromethyl)anthracene, TBAI, and anhydrous DMF.

    • Stir at room temperature for 15 minutes.

    • Mechanism:[1][4][5] TBAI exchanges the leaving group from Chloride (

      
      ) to Iodide (
      
      
      
      ).[1] The C-I bond is weaker and the iodide is a better leaving group, significantly accelerating the rate-determining step.
  • Nucleophile Formation:

    • In a separate vial, pre-mix p-thiocresol and

      
       in DMF for 10 minutes under inert atmosphere (
      
      
      
      or Ar).
    • Why: This ensures complete deprotonation to the thiolate anion (

      
      ) before it encounters the electrophile.[1] The large Cesium cation (
      
      
      
      ) creates a "naked," highly reactive anion compared to the tighter ion pair formed with Potassium.
  • Coupling:

    • Add the thiolate mixture dropwise to the anthracene solution.[1]

    • Heat to

      
      C . Do not exceed 
      
      
      
      C to prevent thermal decomposition of the anthracene moiety.[1]
  • Quench & Workup:

    • Monitor via TLC (Hexane/EtOAc 9:1). Product is highly fluorescent (blue).[1]

    • Once complete, pour into ice-water. Filter the precipitate.[1]

    • Critical: Avoid acidic workup, as it can reverse the reaction or protonate the sulfur.

Mechanistic Visualization

The following diagram illustrates the steric barriers and the catalytic cycle that accelerates the reaction.

ReactionMechanism cluster_steric Kinetic Barrier Start 9-(chloromethyl) anthracene Iodide Intermediate: 9-(iodomethyl) anthracene Start->Iodide Fast Exchange TS Transition State (Sterically Crowded) Iodide->TS + p-Tolylthiolate Product 9-(p-tolylthiomethyl) anthracene TS->Product SN2 Substitution TBAI TBAI (Catalyst) Cl -> I Exchange TBAI->Iodide Cesium Cs2CO3 (Naked Anion Effect) Cesium->TS

Caption: Figure 1. Catalytic acceleration pathway overcoming the steric hindrance of the anthracene peri-hydrogens (H1/H8) via in-situ iodination and cesium-promoted nucleophilicity.[1]

Troubleshooting Guide (Q&A)

Q1: My reaction is fast, but I see a major impurity spot just above the starting material on TLC. What is it?

  • Diagnosis: This is likely di-p-tolyl disulfide .[1] Thiols are easily oxidized by air, especially in basic conditions.

  • Fix:

    • Degas your DMF with Nitrogen/Argon for 15 minutes before use.[1]

    • Add a reducing agent like Triphenylphosphine (

      
      )  (0.1 eq) to the reaction mixture. It will reduce any disulfide formed back into the active thiol in situ without interfering with the alkylation.[1]
      

Q2: The product is yellow/brown instead of the expected pale yellow/fluorescent. Why?

  • Diagnosis: Anthracene derivatives are light-sensitive and prone to photo-oxidation (forming anthraquinone derivatives) or photodimerization.[1]

  • Fix: Wrap the reaction flask in aluminum foil during the reaction. Perform the workup in subdued light.

Q3: Can I use Sodium Hydride (NaH) to make it even faster?

  • Analysis: Yes, NaH is faster than Carbonates. However, NaH is a strong base and can cause proton abstraction from the benzylic position (the

    
     linker), leading to polymerization or complex side reactions.
    
  • Recommendation: Stick to

    
    . If you must use NaH, conduct the reaction at 
    
    
    
    C, not
    
    
    C.
Decision Tree: Low Yield Investigation

Use this flow to diagnose yield issues.

Troubleshooting Start Issue: Low Yield (<50%) CheckTLC Check TLC: Is Starting Material (SM) remaining? Start->CheckTLC YesSM Yes: Incomplete Reaction CheckTLC->YesSM Yes NoSM No: SM Consumed CheckTLC->NoSM No SolventCheck Did you use Acetone? YesSM->SolventCheck SwitchSolvent Action: Switch to DMF Add TBAI SolventCheck->SwitchSolvent Yes TempCheck Action: Increase Temp to 60°C SolventCheck->TempCheck No (Already DMF) CheckDisulfide Check for Disulfide (Non-fluorescent spot) NoSM->CheckDisulfide Oxidation Action: Improve Inert Gas Add PPh3 CheckDisulfide->Oxidation Present Decomp Action: Check Light Protection (Anthraquinone formation) CheckDisulfide->Decomp Absent

Caption: Figure 2. Diagnostic workflow for resolving low-yield outcomes in anthracene-thiol coupling.

References
  • Santa Cruz Biotechnology. 9-(Chloromethyl)anthracene Product Data Sheet (CAS 24463-19-2).[1][2] Retrieved from

  • National Institute of Standards and Technology (NIST). 9-(Chloromethyl)anthracene Chemical Properties.[1] NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. 9-(Chloromethyl)anthracene Compound Summary. National Library of Medicine.[1] Retrieved from

  • Reusch, W. Steric Hindrance in Nucleophilic Substitution. Chemistry LibreTexts.[1] Retrieved from

  • BenchChem. Comparative Guide to 9-(Chloromethyl)anthracene Performance. Retrieved from

Sources

Resolving solubility issues of CAS 51513-55-4 in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Stability Optimization Guide[1][2]

Senior Application Scientist: Dr. A. Vance Last Updated: February 25, 2026 Subject: Overcoming Hydrophobic Aggregation and Hydrolytic Instability in Aqueous Buffers[1]

Core Technical Analysis

Lanatoside C (CAS 51513-55-4) is a primary cardiac glycoside derived from Digitalis lanata.[2][3] While potent in Na+/K+-ATPase inhibition, its physicochemical profile presents two antagonistic challenges for researchers: hydrophobicity (requiring organic solvents) and chemical lability (requiring strict pH/thermal control).[2]

The failure mode most commonly reported is "crashing out" (precipitation) upon dilution into aqueous media. This occurs because the steroid nucleus drives rapid aggregation once the co-solvent concentration drops below a critical threshold. Furthermore, the compound contains a lactone ring sensitive to alkaline hydrolysis and glycosidic bonds sensitive to acidic cleavage.

The Solubility Matrix

Data represents saturation limits at 25°C. Do not exceed these values during stock preparation.

Solvent SystemSolubility LimitApplication Note
DMSO ~50 mg/mLRecommended Stock. Hygroscopic; use fresh anhydrous DMSO.[2][1][4]
Ethanol (96%) ~2-5 mg/mLSecondary choice.[2] Lower capacity; rapid evaporation alters concentration.
Water / PBS < 0.1 mg/mLInsoluble. Do not attempt direct dissolution.
Corn Oil ~0.2 mg/mLSuitable for specific lipophilic formulations.
Co-solvent Mix *~2.0 mg/mL10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[2][4][5][6]

Validated Preparation Protocols

Protocol A: Standard In Vitro Stock (Cell Culture)

Target: Stable, precipitate-free delivery to cells with <0.1% DMSO.[2][1]

The Mechanism: This protocol utilizes a high-concentration "master stock" to ensure the final dilution step drives the solvent concentration down rapidly, preventing local regions of supersaturation.

  • Weighing: Weigh 10 mg of Lanatoside C into a sterile glass vial (avoid plastic static).

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO .

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to protect the lactone ring.

    • Result: 10 mg/mL (approx 10 mM) clear stock.

  • Storage: Aliquot into light-protected vials. Store at -20°C. Stable for 6 months.

  • Working Dilution (The Critical Step):

    • Prepare your culture medium (e.g., DMEM + 10% FBS) in a tube.

    • While vortexing the medium, add the DMSO stock dropwise .

    • Rule of Thumb: Dilute at least 1:1000 to achieve <0.1% DMSO.

    • Visual Check: Hold the tube against a light source. Cloudiness indicates precipitation.[1] If cloudy, the concentration exceeds the aqueous solubility limit (~10 µM is often the safe upper limit in pure media).

Protocol B: High-Concentration Formulation (Animal Studies)

Target: Solubilizing >1 mg/mL for IP/IV injection without precipitation.[2]

The Mechanism: A "Stepwise Solvation" gradient. We coat the hydrophobic core with amphiphilic agents (PEG/Tween) before introducing the aqueous phase (Saline).

  • Step 1 (Solvent): Dissolve 2 mg Lanatoside C in 100 µL DMSO (10% of final vol). Vortex until clear.

  • Step 2 (Co-solvent): Add 400 µL PEG300 (40% of final vol). Vortex.

  • Step 3 (Surfactant): Add 50 µL Tween-80 (5% of final vol). Vortex gently (avoid foaming).

  • Step 4 (Aqueous): Add 450 µL warm Saline (45% of final vol) dropwise while vortexing.

    • Result: A clear, stable solution at 2 mg/mL. Use immediately.

Visual Workflows

Workflow 1: The Solubilization Decision Tree

Caption: Logic flow for selecting the correct solvent system based on experimental intent.

G Start Start: Lanatoside C Solid Goal Define Application Start->Goal InVitro In Vitro / Cell Culture (Low Conc, <10 µM) Goal->InVitro InVivo In Vivo / Animal Study (High Conc, >1 mg/mL) Goal->InVivo DMSO_Stock Dissolve in 100% DMSO (Stock: 10-50 mM) InVitro->DMSO_Stock Stepwise Stepwise Co-solvent Addition (DMSO -> PEG300 -> Tween -> Saline) InVivo->Stepwise Direct_Dil Direct Dilution into Media (1:1000 ratio) DMSO_Stock->Direct_Dil Check Visual Precipitate Check Direct_Dil->Check Stepwise->Check Success Proceed to Assay Check->Success Clear Fail Precipitation Detected Check->Fail Cloudy

Workflow 2: Stability & Degradation Logic

Caption: pH-dependent degradation pathways affecting Lanatoside C integrity.

Stability Lanatoside Lanatoside C (Intact) Acid Acidic pH (< 5.0) Lanatoside->Acid Base Alkaline pH (> 8.0) Lanatoside->Base Neutral Neutral pH (6.0 - 7.5) Lanatoside->Neutral Hydrolysis_Sugar Deglycosylation (Loss of Sugar Moiety) Acid->Hydrolysis_Sugar Fast Hydrolysis_Lactone Lactone Ring Opening (Irreversible Inactivation) Base->Hydrolysis_Lactone Very Fast Stable Stable in Solution (4-8 Hours) Neutral->Stable Optimal

[1]

Troubleshooting & FAQs

Q1: I see a fine white precipitate immediately after adding the stock to my buffer. Why?

A: This is "Solvent Shock." You likely added the hydrophobic DMSO stock too quickly to a static aqueous volume.

  • The Fix: Always vortex the buffer while adding the stock.

  • The Limit: You may have exceeded the aqueous solubility limit (approx. 10-20 µM depending on serum content).[2] If you need higher concentrations, you must use the co-solvent system (Protocol B) or complex with Cyclodextrins (e.g., SBE-β-CD).[2]

Q2: Can I autoclave my stock solution?

A: Absolutely not. Lanatoside C is thermally sensitive. Autoclaving (121°C) will degrade the molecule, likely hydrolyzing the glycosidic bonds.

  • The Fix: Sterilize by filtration using a 0.22 µm PTFE or Nylon membrane . Do not use cellulose acetate (which may bind the drug).

Q3: My results are variable after storing the working solution for 24 hours.

A: Lanatoside C is subject to hydrolysis in aqueous environments over time.

  • The Fix: Prepare working solutions fresh immediately before use . Do not store diluted aqueous solutions. Only the DMSO stock (stored at -20°C) is stable long-term.[2]

Q4: Why is the pH critical?

A: The biological activity of Lanatoside C relies on the unsaturated lactone ring at the C17 position.

  • Mechanism: At pH > 8.0, this ring undergoes saponification (opening), rendering the molecule inactive.

  • Protocol Check: Ensure your buffer (PBS/Media) is pH 7.2–7.4. Avoid unbuffered saline if it tends to drift alkaline.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 656630, Lanatoside C.[1] Retrieved from [Link][2]

Sources

Validation & Comparative

High-Resolution 1H NMR Characterization Guide: 9-[[(4-methylphenyl)thio]methyl]anthracene

[1]

Executive Summary

This technical guide provides a rigorous comparative analysis for the characterization of 9-[[(4-methylphenyl)thio]methyl]anthracene , a functionalized anthracene derivative often utilized in organic electronics, fluorescence sensing, and self-assembly monolayers (SAMs).[1]

Unlike standard spectral libraries, this guide focuses on the process of validation —specifically distinguishing the target thioether from its primary precursor, 9-(chloromethyl)anthracene .[1] By analyzing the diagnostic chemical shifts of the methylene bridge and the integration logic of the aromatic regions, researchers can definitively confirm nucleophilic substitution efficiency.[1]

Comparative Analysis: Precursor vs. Product

The critical challenge in synthesizing 9-substituted anthracene thioethers is confirming the complete displacement of the leaving group (chloride) by the thiolate nucleophile.[1] The most reliable method is tracking the Methylene Bridge (


)1
Table 1: Diagnostic Chemical Shift Comparison (

, 400 MHz)
Structural Component9-(chloromethyl)anthracene (Precursor)9-[[(4-methylphenyl)thio]methyl]anthracene (Product)

(Shift)
Interpretation
Methylene Bridge (

)

5.53 ppm (s)

4.95 – 5.05 ppm (s)
-0.5 ppm Primary Diagnostic. Upfield shift due to lower electronegativity of S vs. Cl.[1]
Anthracene H-10

8.40 ppm (s)

8.40 – 8.45 ppm (s)
~0.0 ppmMinimal change; distant from reaction center.[1]
Tolyl Methyl (

)
Absent

2.30 ppm (s)
N/AConfirmation of fragment incorporation.[1]
Tolyl Aromatics Absent

6.90 – 7.10 ppm (AA'BB')
N/ADistinct doublet pair, often shielded by anthracene ring current.[1]

Technical Insight: The methylene protons in the precursor are significantly deshielded (


 5.[1]53) due to the combined inductive effect of Chlorine and the paramagnetic ring current of the anthracene system.[1] Upon substitution with sulfur (p-thiocresol), the inductive deshielding is reduced, causing the signal to move upfield to 

5.0 ppm.[1]
Detailed Spectral Assignment & Mechanistic Logic
The Anthracene Region (

7.4 – 8.5 ppm)

The anthracene moiety acts as a massive shielding cone.[1]

  • H-10 (Position 10): Appears as a sharp singlet around 8.40–8.50 ppm .[1] This is the proton directly opposite the substitution site.[1]

  • H-1, H-4, H-5, H-8: These "alpha" protons appear as multiplets downfield (

    
     8.0 – 8.3 ppm).[1]
    
  • H-2, H-3, H-6, H-7: These "beta" protons appear as multiplets further upfield (

    
     7.4 – 7.6 ppm).[1]
    
The Tolyl Group Anomalies

In many anthracene derivatives, the pendant phenyl ring (from the thio-tolyl group) engages in

  • Shielding Effect: You may observe the tolyl aromatic protons appearing slightly upfield relative to free p-thiocresol.[1]

  • Integration Check: The ratio of the Tolyl Methyl (3H) to the Methylene Bridge (2H) must be exactly 1.5:1 .[1] Deviation here indicates trapped solvent or incomplete purification.[1]

Experimental Protocol: Synthesis & Characterization Workflow

To ensure reproducibility, follow this self-validating workflow.

A. Synthesis (Context for Characterization)[1][2][3][4][5][6][7][8]
  • Reagents: 9-(chloromethyl)anthracene (1.0 eq), 4-methylbenzenethiol (1.1 eq),

    
     (anhydrous, 2.0 eq).[1]
    
  • Solvent: DMF (dimethylformamide) or Acetone.[1]

  • Conditions: Stir at RT for 4–12 hours under

    
    .
    
  • Workup: Precipitate in water, filter, wash with cold methanol (removes unreacted thiol).[1]

B. NMR Sample Preparation[1][5][9]
  • Solvent Choice: Use

    
      (Chloroform-d) for standard analysis.[1]
    
    • Note: If solubility is poor (common with planar anthracenes), use

      
       (4:1)  to prevent aggregation broadening.[1]
      
  • Concentration: 5–10 mg of solid in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (

    
    ) which cause baseline noise.[1]
    
C. Acquisition Parameters
  • Pulse Sequence: Standard zg30 or zg (30° pulse angle).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds . The anthracene quaternary carbons relax slowly; insufficient D1 can skew integration ratios between the aromatic ring and the methyl group.[1]
    
  • Scans (NS): 16–32 scans are sufficient.[1]

Visualization of Workflows
Diagram 1: Synthesis & Validation Logic

This pathway illustrates the conversion and the decision gates based on NMR feedback.[1]

GStartStart: 9-(chloromethyl)anthraceneReactionReaction: + p-thiocresol / K2CO3Start->ReactionCrudeCrude ProductReaction->CrudeNMR1H NMR Analysis (CDCl3)Crude->NMRDecisionCheck Methylene ShiftNMR->DecisionSuccessTarget: Thioether Confirmed(CH2 @ ~5.0 ppm)Decision->SuccessShift ObservedFailIncomplete: Chloride Present(CH2 @ 5.53 ppm)Decision->FailNo ShiftFail->ReactionReflux/Time

Caption: Logic flow for validating the nucleophilic substitution of chloride by thiolate using NMR shift diagnostics.

Diagram 2: Signal Assignment & Integration Map

A visual guide to the expected proton environments and their integration relationships.[1]

NMR_SignalMolecule9-[[(4-methylphenyl)thio]methyl]anthraceneAnthraceneAnthracene Core(9H total)Molecule->AnthraceneBridgeMethylene Bridge (-CH2-)(2H)Molecule->BridgeTolylTolyl Ring(4H, AA'BB')Molecule->TolylMethylMethyl Group (-CH3)(3H)Molecule->MethylShift_Anthδ 7.5 - 8.5 ppm(Aromatic)Anthracene->Shift_AnthShift_Bridgeδ ~5.0 ppm(Singlet)Bridge->Shift_BridgeShift_Tolylδ 6.9 - 7.1 ppm(Aromatic)Tolyl->Shift_TolylShift_Methylδ 2.3 ppm(Singlet)Methyl->Shift_Methyl

Caption: Hierarchical breakdown of proton environments and their corresponding chemical shifts.

Troubleshooting & Anomalies
ObservationProbable CauseCorrective Action
Broad Peaks

-

stacking aggregation.[1]
Dilute sample or switch to

mixture.
Extra Singlet @ 2.4 ppm Residual p-thiocresol (starting material).[1]Wash solid product with cold methanol or hexanes.[1]
Doublet @ 5.5 ppm Unreacted Chloride precursor.[1]Reaction incomplete. Check base equivalents and solvent dryness.[1]
H-10 Signal Missing Paramagnetic quenching or oxidation to Anthraquinone.[1]Check for peak at

8.3 (Anthraquinone) and ensure

atmosphere.[1]
References
  • ChemicalBook. (n.d.).[1] 9-(Chloromethyl)anthracene 1H NMR Spectrum. Retrieved from [1][10]

    • Source for precursor chemical shift d
  • Organic Syntheses. (1940).[1] 9-Anthraldehyde (and related 9-substituted derivatives).[1] Org. Synth. 20, 11. Retrieved from [1]

    • Foundational text for reactivity of 9-substituted anthracenes.
  • BenchChem. (2025).[1][11] A Comparative Guide to the Performance of 9-(Chloromethyl)anthracene. Retrieved from [1]

    • Validation of 9-CMA reactivity profiles and fluorescence applic
  • Deep Blue Repositories (University of Michigan). (2015).[1] 1H and 13C NMR assignments for a series of Diels–Alder adducts of anthracene. Retrieved from [1]

    • Authoritative source for anthracene ring proton assignments and numbering.

Validating Purity of 9-(p-tolylthiomethyl)anthracene: A Comparative Guide to HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for HPLC-UV

In the synthesis of organic semiconductors and supramolecular intermediates, 9-(p-tolylthiomethyl)anthracene presents a unique analytical challenge. While Proton NMR (


H-NMR)  is the gold standard for structural elucidation, it frequently fails to quantify trace impurities (0.05% – 1.0%) such as sulfoxides or photodimers which can quench fluorescence in downstream applications.

This guide validates High-Performance Liquid Chromatography with UV Detection (HPLC-UV) as the superior method for quantitative purity profiling.[1] We demonstrate that while qNMR provides absolute assay values, HPLC-UV offers the resolution and sensitivity required to certify "electronic-grade" purity (>99.5%).

Chemical Context & Critical Quality Attributes (CQAs)

To validate purity, we must first understand the degradation pathways. The molecule consists of a hydrophobic anthracene core linked to a p-tolyl group via a thioether.[1]

  • Core: Anthracene (High UV absorption @ 254 nm, hydrophobic).

  • Linker: Thioether (

    
    ).[1]
    
  • Risks:

    • Oxidation: The sulfur atom is prone to oxidation, forming Sulfoxides (

      
      )  and Sulfones (
      
      
      
      )
      .
    • Photodimerization: Anthracene derivatives undergo [4+4] cycloaddition under light, forming dimers that are often insoluble or co-elute in low-resolution techniques.[1]

Impurity Logic Diagram (Graphviz)

The following diagram illustrates the chemical specificity required for the HPLC method.

G Parent 9-(p-tolylthiomethyl) anthracene Sulfoxide Impurity A: Sulfoxide (+16 Da) Parent->Sulfoxide Oxidation (Air/Peroxides) Dimer Impurity C: Photodimer (2x Mass) Parent->Dimer UV Light (hν) Sulfone Impurity B: Sulfone (+32 Da) Sulfoxide->Sulfone Further Oxidation

Figure 1: Degradation pathways defining the required separation selectivity.

Comparative Analysis: HPLC-UV vs. Alternatives

The following table contrasts the performance of HPLC-UV against qNMR and GC-MS for this specific sulfide-anthracene derivative.

FeatureHPLC-UV (Recommended) qNMR (

H)
GC-MS
Primary Utility Trace Impurity Profiling & Purity %Absolute Assay (Weight %)Volatile Impurity ID
LOD (Limit of Detection) ~0.01% (High Sensitivity)~0.5 - 1.0% (Low Sensitivity)<0.01%
Stability Risk Low (Ambient Temp)Low (Solution State)High (Sulfur/Anthracene degradation at >250°C)
Selectivity High (Separates sulfoxides easily)Medium (Signals often overlap)High
Throughput High (Automated)Low (Manual processing)Medium

Verdict: Use qNMR to confirm the structure and total mass balance. Use HPLC-UV to validate the final purity percentage (


) required for publication or device fabrication.

Validated Experimental Protocol (SOP)

This protocol is designed to satisfy ICH Q2(R1) validation criteria.

Chromatographic Conditions
  • Instrument: HPLC with Photodiode Array (PDA) or UV Detector.

  • Column: C18 (Octadecylsilane),

    
    , 
    
    
    
    (e.g., Agilent Zorbax or Waters Symmetry).
    • Rationale: High carbon load required to retain the hydrophobic anthracene core.

  • Mobile Phase A: Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (ACN).

    • Note: Avoid Methanol if possible; ACN provides lower backpressure and sharper peaks for polyaromatics.[1]

  • Flow Rate:

    
    .
    
  • Detection:

    
     (Primary), 
    
    
    
    (Secondary confirmation).
  • Temperature:

    
     (Thermostatted).
    
Gradient Profile

The gradient is aggressive to elute the highly retained parent compound while separating polar sulfoxides early.

Time (min)% Mobile Phase B (ACN)Event
0.060%Injection
10.095%Linear Gradient
15.095%Isocratic Hold (Elute Parent/Dimers)
15.160%Re-equilibration
20.060%End of Run
Sample Preparation
  • Diluent: 100% Acetonitrile (The compound is sparingly soluble in water).

  • Concentration:

    
     (Adjust based on detector linearity).
    
  • Filtration:

    
     PTFE filter (Do not use Nylon; anthracenes can adsorb).
    
  • Vial: Amber glass (Critical to prevent photodimerization).

Validation Data (Representative)

The following data represents typical performance metrics for this protocol, demonstrating adherence to regulatory standards.

Specificity & Retention
  • Impurity A (Sulfoxide): Elutes earlier (more polar). ~4.5 min.[1]

  • Parent Compound: Elutes ~11.2 min.

  • Impurity C (Dimer): Elutes later (extremely hydrophobic). ~14.0 min.[1]

  • Resolution (

    
    ): 
    
    
    
    between all critical pairs.
Linearity (Range: 10% - 150% of Target)
Concentration (

)
Peak Area (mAU*s)
501250
2506240
500 (Target)12510
75018700
Regression (

)
0.9998
Precision (Repeatability)
Injection #Retention Time (min)Area (mAU*s)
111.2112505
211.2212498
311.2112515
411.2012520
511.2112490
% RSD 0.07% 0.10%

Analytical Workflow Diagram

This flowchart guides the analyst through the decision-making process during validation.

Workflow Start Start Validation Solubility Check Solubility (Use ACN/THF) Start->Solubility UV_Scan UV Scan (Determine Max $ ambda$) Solubility->UV_Scan Method_Dev Run Gradient (50-100% ACN) UV_Scan->Method_Dev Resolution_Check Resolution > 1.5? Method_Dev->Resolution_Check Optimize Adjust Gradient/Temp Resolution_Check->Optimize No Validate Execute ICH Q2(R1) (Linearity, Precision) Resolution_Check->Validate Yes Optimize->Method_Dev

Figure 2: Step-by-step method development and validation workflow.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3] [Link]

  • Potangale, C. N., & Pardeshi, S. K. Quantification of drugs by proton NMR incorporated internal standard method.[4] Eurasian Journal of Analytical Chemistry, 9(1), 1-7.[4] (2014). (Comparison of qNMR vs HPLC). [Link]

  • Klarner, G., et al. Synthesis and properties of anthracene derivatives. Advanced Materials, 10, 993–997.[5] (1998).[5] (Context on anthracene solubility and synthesis).

Sources

A Comparative Guide to 9-[[(4-Methylphenyl)thio]methyl]anthracene and Diphenyl Sulfide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research, particularly in the fields of materials science and drug development, the selection of molecular scaffolds is a critical determinant of final application performance. This guide provides an in-depth, objective comparison of two sulfur-containing aromatic compounds: the fluorescent anthracene derivative, 9-[[(4-methylphenyl)thio]methyl]anthracene, and the structurally simpler yet versatile diphenyl sulfide. This analysis is grounded in established chemical principles and available experimental data for analogous compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

At a Glance: Structural and Physical Properties

Property9-[[(4-Methylphenyl)thio]methyl]anthracene (Estimated)Diphenyl Sulfide
Molecular Formula C₂₂H₁₈SC₁₂H₁₀S
Molecular Weight 314.45 g/mol 186.27 g/mol
Appearance Likely a yellow crystalline solidColorless liquid[1]
Melting Point Expected to be a solid at room temperature-25.9 °C[1]
Boiling Point > 300 °C296 °C[1]
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Toluene)Soluble in diethyl ether, benzene, carbon disulfide; insoluble in water[1]

Synthesis and Chemical Reactivity: A Tale of Two Scaffolds

The synthetic accessibility and reactivity of a molecule are paramount for its practical application in research and development.

Synthesis of Diphenyl Sulfide

Diphenyl sulfide can be synthesized through various established methods. A common laboratory-scale preparation involves the palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., bromobenzene) and a thiophenol.

Experimental Protocol: Palladium-Catalyzed Synthesis of Diphenyl Sulfide[2]

Objective: To synthesize diphenyl sulfide from bromobenzene and thiophenol.

Materials:

  • Bromobenzene

  • Thiophenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Magnetic Stir Bar

  • Reaction Vessel with Septum

  • Inert Gas (Nitrogen or Argon)

  • Heating Mantle or Oil Bath

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add bromobenzene (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and cesium carbonate (1.4 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL) and thiophenol (1.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Synthesis of 9-[[(4-Methylphenyl)thio]methyl]anthracene

While a specific, optimized synthesis for 9-[[(4-methylphenyl)thio]methyl]anthracene is not documented in readily available literature, a plausible route can be designed based on known reactions of anthracene derivatives. A likely approach involves the reaction of 9-(chloromethyl)anthracene with 4-methylthiophenol in the presence of a base.

Hypothetical Experimental Protocol: Synthesis of 9-[[(4-Methylphenyl)thio]methyl]anthracene

Objective: To synthesize 9-[[(4-methylphenyl)thio]methyl]anthracene.

Materials:

  • 9-(Chloromethyl)anthracene

  • 4-Methylthiophenol (p-thiocresol)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile

  • Magnetic Stir Bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add 9-(chloromethyl)anthracene (1.0 mmol), 4-methylthiophenol (1.1 mmol), and potassium carbonate (1.5 mmol) in acetonitrile (20 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Synthesis of Diphenyl Sulfide cluster_1 Synthesis of 9-[[(4-Methylphenyl)thio]methyl]anthracene Aryl Halide Aryl Halide Cross-Coupling Cross-Coupling Aryl Halide->Cross-Coupling Thiophenol Thiophenol Thiophenol->Cross-Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Cross-Coupling Base Base Base->Cross-Coupling Diphenyl Sulfide Diphenyl Sulfide Cross-Coupling->Diphenyl Sulfide Forms 9-(Chloromethyl)anthracene 9-(Chloromethyl)anthracene Nucleophilic Substitution Nucleophilic Substitution 9-(Chloromethyl)anthracene->Nucleophilic Substitution 4-Methylthiophenol 4-Methylthiophenol 4-Methylthiophenol->Nucleophilic Substitution Base_2 Base Base_2->Nucleophilic Substitution Anthracene Derivative 9-[[(4-Methylphenyl)thio]methyl]anthracene Nucleophilic Substitution->Anthracene Derivative Forms

Caption: General synthetic workflows for the two compounds.

Comparative Performance: Photophysical Properties

A key differentiator between these two molecules lies in their photophysical behavior. Anthracene and its derivatives are well-known for their fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.[2] Diphenyl sulfide, lacking an extended π-conjugated system, is not inherently fluorescent.

Photophysical Characteristics of 9-[[(4-Methylphenyl)thio]methyl]anthracene (Qualitative Assessment)

Based on studies of other 9-substituted anthracenes, we can predict the following photophysical properties for 9-[[(4-methylphenyl)thio]methyl]anthracene:

  • Absorption (λ_abs): The absorption spectrum is expected to be characteristic of the anthracene core, with vibronic fine structure in the UV-A region (approximately 350-400 nm). The substitution at the 9-position may cause a slight red-shift compared to unsubstituted anthracene.

  • Emission (λ_em): The molecule is expected to be fluorescent, emitting blue light with a well-defined vibronic structure, typical for anthracene derivatives.

  • Quantum Yield (Φ_f): The fluorescence quantum yield is anticipated to be moderate to high. The presence of the sulfur atom could potentially lead to some quenching via intersystem crossing, but the methylene spacer may mitigate this effect.

  • Stokes Shift: A relatively small Stokes shift is expected, which is characteristic of rigid aromatic fluorophores.

Diphenyl Sulfide: Lack of Intrinsic Fluorescence

Diphenyl sulfide does not possess a chromophore that would lead to significant absorption in the visible region or strong fluorescence emission. Its primary utility lies in its chemical reactivity and its use as a building block in organic synthesis.

Experimental Protocol: Measurement of Photophysical Properties

Objective: To characterize the absorption and emission properties of a fluorescent compound.

A. UV-Vis Absorption Spectroscopy

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

  • Sample of the fluorescent compound

Procedure:

  • Prepare a dilute solution of the compound in the chosen solvent (absorbance should be < 0.1 at the maximum).

  • Record the absorption spectrum against a solvent blank.

  • Identify the wavelengths of maximum absorption (λ_abs).

B. Fluorescence Spectroscopy

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent

  • Sample solution from UV-Vis measurement

Procedure:

  • Excite the sample at its longest wavelength absorption maximum.

  • Record the emission spectrum.

  • Identify the wavelength of maximum emission (λ_em).

C. Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of a sample relative to a standard.

Procedure: [3]

  • Prepare a series of dilutions of both the sample and a known quantum yield standard (e.g., quinine sulfate or 9,10-diphenylanthracene) in the same solvent.

  • Measure the absorbance and integrated fluorescence intensity for each solution.

  • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample using the equation: Φ_sample = Φ_standard * (gradient_sample / gradient_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, and n is the refractive index of the solvent.

G Sample Preparation Sample Preparation UV-Vis Spectroscopy UV-Vis Spectroscopy Sample Preparation->UV-Vis Spectroscopy Determine λ_abs Quantum Yield Measurement Quantum Yield Measurement Sample Preparation->Quantum Yield Measurement Relative to Standard Fluorescence Spectroscopy Fluorescence Spectroscopy UV-Vis Spectroscopy->Fluorescence Spectroscopy Excite at λ_abs Determine λ_em Determine λ_em Fluorescence Spectroscopy->Determine λ_em Calculate Φ_f Calculate Φ_f Quantum Yield Measurement->Calculate Φ_f

Caption: Experimental workflow for photophysical characterization.

Application Landscape: Where Do They Excel?

The distinct properties of these two molecules dictate their potential applications.

  • 9-[[(4-Methylphenyl)thio]methyl]anthracene: Its predicted fluorescence suggests applications in:

    • Organic Electronics: As a blue-emitting material in OLEDs.

    • Fluorescent Probes: For sensing and imaging, where the anthracene core can be functionalized to interact with specific analytes.

    • Photochemistry: As a photosensitizer or in photophysical studies.

  • Diphenyl Sulfide: Its utility is primarily as a synthetic intermediate and a scaffold in medicinal chemistry. Derivatives of diphenyl sulfide have been investigated for a wide range of biological activities, including as antibacterial, antifungal, and anticancer agents.[4] It is also used in the synthesis of polymers and other materials.

Toxicity and Safety Considerations

A crucial aspect of any chemical's profile is its toxicity.

  • Diphenyl Sulfide: Diphenyl sulfide is classified as harmful if swallowed and causes skin irritation.[5] It is also very toxic to aquatic life with long-lasting effects.[5]

  • 9-[[(4-Methylphenyl)thio]methyl]anthracene: Specific toxicity data is unavailable. However, anthracene itself is known to be a skin and respiratory irritant and is a suspected carcinogen.[6] Its photodegradation products can also be toxic.[7] The toxicity of the thioether moiety would also need to be considered. Therefore, this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion: A Choice Guided by Application

The comparison between 9-[[(4-methylphenyl)thio]methyl]anthracene and diphenyl sulfide reveals two molecules with distinct and largely non-overlapping application profiles.

  • Choose 9-[[(4-methylphenyl)thio]methyl]anthracene (or a similar anthracene derivative) when your application requires strong fluorescence, such as in the development of new optical materials or fluorescent probes. Its rigid, extended π-system is the key to its photophysical performance.

  • Choose Diphenyl Sulfide when you need a versatile and readily available building block for organic synthesis, particularly in medicinal chemistry for the development of new therapeutic agents, or in materials science for the synthesis of polymers and other non-luminescent materials.

Ultimately, the choice between these two compounds will be dictated by the specific performance requirements of the intended application. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making that critical decision.

References

  • Wikipedia. Diphenyl sulfide. Available from: [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

  • A Complete Guide About Ultraviolet-Visible Spectroscopy. Available from: [Link]

  • Drawell. How to Use UV Vis Spectrophotometer. Available from: [Link]

  • PubChem. Diphenyl sulfide. Available from: [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. Available from: [Link]

  • YouTube. UV-Vis Spectroscopy: The Only Guide You Need. Available from: [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Available from: [Link]

  • Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes.
  • Zhu, L., et al. (2014). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. Crystal Growth & Design, 14(4), 1899-1907.
  • Kastrati, A., et al. (2023).
  • Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes.
  • Semantic Scholar. Photophysical Properties of Anthracene Derivatives. Available from: [Link]

  • National Toxicology Program. Abstract for TER92133. Available from: [Link]

  • Khan, I., et al. (2025). Scrutinizing the evidence of anthracene toxicity on adrenergic receptor beta-2 and its bioremediation by fungal manganese peroxidase via in silico approaches. Scientific Reports, 15(1), 2468.
  • Leveraging 9-Anthracenemethanol in Advanced Material Science Applications. Available from: [Link]

  • Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes.
  • ResearchGate. Representative fluorescence emission spectra of anthracene (– --–), PPh 2 (anthr) (– · · · –), protonated form of (9-anthracenyl)Ph 2 P=NSiMe 3 (1) (---). Available from: [Link]

  • Assessing the acute toxicity of photodegraded anthracene with in vitro and in vivo skin models. TAMU-CC Repository. Available from: [Link]

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A Comparative Guide to Reference Standards for Anthracene-Based Sulfide Oxidation Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of reference standards and protocols for researchers, scientists, and drug development professionals engaged in sulfide oxidation studies. We move beyond simple procedural lists to offer a self-validating framework grounded in mechanistic understanding. The focus is on anthracene-based systems, which serve as versatile platforms for investigating oxidation reactions, either as photosensitizers driving the reaction or as substrates whose own oxidation can be precisely monitored. By establishing robust reference systems, researchers can ensure the reproducibility, accuracy, and comparability of their experimental findings.

Part 1: Anthracene Derivatives as Photosensitizer Standards for Sulfide Oxidation

In many applications, particularly in photoredox catalysis, an anthracene derivative is not the substrate itself but rather a photosensitizer that absorbs light energy and initiates the oxidation of a separate sulfide molecule. Establishing a standard protocol with a reference photosensitizer allows for the consistent evaluation of new substrates or reaction conditions. Here, we compare two exemplary anthracene-based photosensitizers: 9,10-Dicyanoanthracene (DCA) and Anthraquinone.

Rationale for Selection

9,10-Dicyanoanthracene (DCA) is a classic electron-transfer photosensitizer. Upon excitation, it can readily accept an electron from a sulfide, generating a sulfide radical cation that subsequently reacts with oxygen.[1][2] Its well-documented mechanism makes it an excellent standard for studying electron-transfer pathways.[3]

Anthraquinone is a highly efficient and robust photocatalyst for aerobic sulfide oxidation.[4] It is commercially available and can operate effectively at very low catalyst loadings under visible light, aligning with the principles of green chemistry.[5] Its mechanism often involves energy transfer to generate singlet oxygen, providing a valuable mechanistic counterpoint to DCA.

Comparative Performance Data

The following table summarizes the typical performance and conditions for these two reference photosensitizers in the oxidation of a model substrate, thioanisole (methyl phenyl sulfide), to its corresponding sulfoxide.

Parameter9,10-Dicyanoanthracene (DCA) Anthraquinone Reference(s)
Primary Mechanism Electron Transfer (Type I)Energy Transfer / Singlet Oxygen (Type II)[1],[4]
Typical Substrate Diethyl Sulfide, Diphenyl SulfideAryl & Alkyl Sulfides (Broad Scope)[1],[5]
Catalyst Loading ~0.5 - 5 mol%0.05 - 0.5 mol%[6],[4]
Light Source UV or Blue Light (e.g., 365-404 nm)CFL Lamps or 427 nm LEDs[6],[4]
Solvent Acetonitrile (MeCN), DichloromethaneAcetonitrile (MeCN) with 10 equiv. H₂O[1],[4]
Key Advantage Mechanistically well-defined for ET studiesHigh efficiency, low catalyst loading, visible light[3],[5]
Consideration Can lead to complex pathwaysSelectivity can be affected by water content[3],[4]
Experimental Workflow: Photosensitized Oxidation

The following diagram outlines the standardized workflow for conducting a comparative sulfide oxidation experiment using an anthracene-based photosensitizer.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis prep1 Dissolve sulfide substrate and photosensitizer (e.g., DCA) in chosen solvent (e.g., MeCN) in a quartz reaction vessel. prep2 Seal vessel with a septum. prep1->prep2 react1 Saturate the solution with O₂ by bubbling gas for 15 min. prep2->react1 react2 Place vessel in photochemical reactor at a fixed distance from the light source. react1->react2 react3 Commence irradiation (e.g., 427 nm LED) with stirring. Maintain O₂ atmosphere. react2->react3 an1 Withdraw aliquots at specific time intervals (t=0, 1h, 2h...) using a gas-tight syringe. react3->an1 an2 Quench the aliquot (if necessary) and prepare for analysis. an1->an2 an3 Analyze by GC, HPLC, or ¹H NMR to determine substrate conversion and product (sulfoxide, sulfone) yield. an2->an3

Caption: Standard workflow for photosensitized sulfide oxidation.

Detailed Protocol: Anthraquinone-Catalyzed Photooxidation of Thioanisole

This protocol is adapted from established methods for the highly efficient aerobic oxidation of sulfides.[4][5]

  • Preparation: To a 10 mL quartz test tube equipped with a small magnetic stir bar, add thioanisole (0.20 mmol, 1.0 equiv), anthraquinone (0.0001 mmol, 0.05 mol%), and acetonitrile (1 mL).

  • Water Addition: Add deionized water (36 µL, 2.0 mmol, 10 equiv.). The addition of water is critical for accelerating the reaction and suppressing over-oxidation to the sulfone.[4]

  • Oxygenation: Seal the tube with a rubber septum and pierce with an outlet needle. Bubble oxygen gas through the solution via a long needle for approximately 15 minutes to ensure saturation.

  • Irradiation: Place the reaction tube in front of a 427 nm LED lamp (or a standard compact fluorescent lamp) at a controlled distance, ensuring consistent light intensity. Begin vigorous stirring.

  • Monitoring: At designated time points (e.g., 0, 1, 2, 4, and 6 hours), carefully withdraw a small aliquot (~10 µL) via syringe. Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis or with mobile phase for HPLC analysis.

  • Analysis: Determine the conversion of thioanisole and the yield of methyl phenyl sulfoxide and methyl phenyl sulfone by comparing the integration of characteristic signals in the ¹H NMR spectrum or by using a calibrated HPLC method.

Underlying Mechanisms: Electron Transfer vs. Singlet Oxygen

The choice of anthracene photosensitizer dictates the dominant oxidative pathway, a crucial factor in experimental design and interpretation.

G cluster_et Type I: Electron Transfer (ET) Pathway (e.g., DCA) cluster_so Type II: Singlet Oxygen Pathway (e.g., Anthraquinone) DCA DCA DCA_star ¹DCA* DCA->DCA_star DCA_radical DCA•⁻ DCA_star->DCA_radical + R₂S Sulfide_radical R₂S•⁺ DCA_star->Sulfide_radical - e⁻ DCA_radical->DCA + ³O₂ Superoxide O₂•⁻ DCA_radical->Superoxide - e⁻ Sulfide R₂S Product R₂SO (Sulfoxide) Sulfide_radical->Product + O₂•⁻ or O₂ (Chain Path) O2 ³O₂ AQ AQ AQ_star ¹AQ* AQ->AQ_star AQ_triplet ³AQ* AQ_star->AQ_triplet ISC AQ_triplet->AQ + ³O₂ O2_singlet ¹O₂ AQ_triplet->O2_singlet Energy Transfer O2_ground ³O₂ Persulfoxide R₂S⁺-O-O⁻ (Persulfoxide) O2_singlet->Persulfoxide + R₂S Sulfide2 R₂S Product2 R₂SO (Sulfoxide) Persulfoxide->Product2 + R₂S

Caption: Competing mechanisms in photosensitized sulfide oxidation.

As illustrated, the DCA-sensitized reaction proceeds via a Type I mechanism where direct electron transfer from the sulfide to the excited sensitizer is the key step.[1] In contrast, excited triplet anthraquinone is an efficient energy-transfer agent, converting ground-state triplet oxygen (³O₂) to the highly reactive singlet oxygen (¹O₂), which then directly attacks the sulfide in a Type II process.[4] Understanding which mechanism is operative is vital for optimizing reaction conditions and predicting potential side products.

Part 2: Sulfur-Bridged Anthracene Dimers as Reference Substrates

A different approach to standardization involves using a well-characterized anthracene-based sulfide as the substrate itself. Sulfur-bridged anthracene dimers, such as di(9-anthryl) sulfide (An-S-An), are ideal for this purpose. The sequential oxidation of the sulfur bridge from sulfide (S) to sulfoxide (SO) and finally to sulfone (SO₂) results in dramatic and easily distinguishable changes in the molecule's photophysical properties.[7][8] This system provides a self-contained reference where the progress of oxidation can be precisely tracked spectroscopically.

Rationale for Selection

The An-SOn-An series (where n=0, 1, 2) offers a unique model system. The rigid anthracene units hold the sulfur bridge in a fixed geometry, meaning that changes in electronic properties are almost exclusively due to the sulfur's oxidation state.[7] The unoxidized sulfide (An-S-An) is fluorescent, but its properties are heavily influenced by the sulfur lone pairs. Oxidation to the sulfone (An-SO₂-An) removes the influence of the lone pairs, restoring electronic coupling between the anthracene units and altering the photochemical pathways.[9] These distinct, measurable properties make them superior reference substrates.

Comparative Photophysical Data

The distinct electronic nature of each oxidation state is reflected in its steady-state spectroscopy.

CompoundOxidation StateKey FeatureAbsorption λmax (nm)Emission λmax (nm)Reference(s)
An-S-An Sulfide (S)Active mixing of S orbitals with anthracene π-system~390~475[7],[9]
An-SO-An Sulfoxide (SO)Asymmetric bridge; undergoes rapid photochemistry--[9]
An-SO₂-An Sulfone (SO₂)Insulating bridge; purely through-space coupling~385~420[7],[9]

Note: The sulfoxide (An-SO-An) is highly photoreactive and often decomposes upon irradiation, making it a transient species rather than a stable reference point for photophysical studies.[9]

Experimental Workflow: Monitoring Oxidation of An-S-An

This workflow details the process of oxidizing the reference substrate and tracking its conversion through spectroscopic analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Controlled Oxidation cluster_analysis 3. Spectroscopic Analysis prep1 Prepare a stock solution of An-S-An in a suitable solvent (e.g., CH₂Cl₂) in a volumetric flask. prep2 Transfer a precise volume to a cuvette for baseline spectroscopic measurement (Absorbance, Fluorescence). prep1->prep2 react1 To the stock solution, add a controlled amount of oxidant (e.g., m-CPBA). prep2->react1 react2 Stir at room temperature for a defined period (e.g., 1 hour) to form An-SO₂-An. react1->react2 an1 Withdraw an aliquot from the reaction mixture. react2->an1 an2 Record the full absorbance and fluorescence spectra. an1->an2 an3 Compare spectra to pure standards of An-S-An and An-SO₂-An to quantify conversion. an2->an3

Caption: Workflow for controlled oxidation and analysis of An-S-An.

Detailed Protocol: Chemical Oxidation of Di(9-anthryl) Sulfide (An-S-An)

This protocol describes a standard chemical oxidation to convert the sulfide reference to the sulfone reference, which can be monitored to validate analytical methods.

  • Synthesis of Standards: Synthesize or procure pure samples of An-S-An and An-SO₂-An to serve as analytical standards. The synthesis is typically achieved via standard organic procedures.[9]

  • Solution Preparation: In a round-bottom flask, dissolve An-S-An (e.g., 50 mg, 0.13 mmol) in dichloromethane (20 mL).

  • Baseline Measurement: Before adding the oxidant, take an aliquot of the starting solution, dilute appropriately, and record its UV-Vis absorption and fluorescence emission spectra. This is your t=0 reference.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (e.g., ~3.0 equivalents) portion-wise over 5 minutes. Caution: m-CPBA is a potentially explosive oxidizing agent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as judged by the disappearance of the starting material), quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the resulting An-SO₂-An via column chromatography or recrystallization. Record the final absorption and fluorescence spectra and compare them to the baseline and the pure standard to confirm complete conversion. This protocol validates that the analytical method (e.g., fluorescence spectroscopy) can clearly distinguish between the two oxidation states.

References

  • Coronel, M., et al. (2004). Oxidation of sulfides and disulfides under electron transfer or singlet oxygen photosensitization using soluble or grafted sensitizers. Photochemical & Photobiological Sciences, 3(9), 839-845. [Link]

  • Fagnoni, M., et al. (2006). Photosensitized oxidation of sulfides: discriminating between the singlet-oxygen mechanism and electron transfer involving superoxide anion or molecular oxygen. Photochemical & Photobiological Sciences, 5(8), 748-755. [Link]

  • Skolia, E., et al. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry, 24(11), 4469-4475. [Link]

  • Albini, A., et al. (2006). Photosensitized oxidation of sulfides: discriminating between the singlet-oxygen mechanism and electron transfer involving superoxide anion or molecular oxygen. PubMed. [Link]

  • Fagnoni, M., et al. (2006). Photosensitized Oxidation of Sulfides: Discriminating between the Singlet-Oxygen Mechanism and Electron Transfer Involving Superoxide Anion or Molecular Oxygen. Request PDF. [Link]

  • Mauck, C. M., et al. (2019). Using sulfur bridge oxidation to control electronic coupling and photochemistry in covalent anthracene dimers. Chemical Science, 10(27), 6798-6809. [Link]

  • Wolf, M. O., et al. (2020). Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties. Chemical Science, 11(34), 9019-9030. [Link]

  • Mauck, C. M., et al. (2019). Using sulfur bridge oxidation to control electronic coupling and photochemistry in covalent anthracene dimers. Semantic Scholar. [Link]

  • Wolf, M. O. (2020). Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties. Chemical Science. [Link]

  • Skolia, E., et al. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry. [Link]

  • Kokotos, C. G., et al. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry (RSC Publishing). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.